Technical Documentation Center

Ethyl 2-(methylamino)-2-oxoacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(methylamino)-2-oxoacetate
  • CAS: 18522-95-7

Core Science & Biosynthesis

Foundational

Ethyl 2-(methylamino)-2-oxoacetate CAS number and properties

Comprehensive Technical Guide: Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7) Executive Summary Ethyl 2-(methylamino)-2-oxoacetate (commonly referred to as ethyl N-methyloxamate) is a highly versatile, bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7)

Executive Summary

Ethyl 2-(methylamino)-2-oxoacetate (commonly referred to as ethyl N-methyloxamate) is a highly versatile, bifunctional organic building block characterized by its adjacent ester and amide moieties. In pharmaceutical research and custom API synthesis, it serves as a critical intermediate. Because its oxamate core acts as a structural bioisostere of pyruvate, derivatives synthesized from this compound are heavily investigated as competitive inhibitors of Lactate Dehydrogenase (LDH). This specific mechanism offers profound therapeutic potential for targeting the Warburg effect in oncology and correcting metabolic dysregulation in diabetes[1].

Physicochemical Profiling

Understanding the physical and chemical parameters of Ethyl 2-(methylamino)-2-oxoacetate is essential for predicting its behavior in organic synthesis and biological assays. The presence of the methylamino group imparts distinct nucleophilic and basic characteristics, while the ethyl ester remains susceptible to controlled hydrolysis or further amidation[2].

Table 1: Quantitative Physicochemical Properties

ParameterValue / Description
Chemical Name Ethyl 2-(methylamino)-2-oxoacetate
CAS Registry Number 18522-95-7
Molecular Formula C5H9NO₃
Molecular Weight 131.13 g/mol
Physical State Colorless Liquid
Boiling Point ~200 °C
Melting Point -10 °C
Solubility Profile High in organic solvents (EtOH, THF, DCM); limited in H₂O

Chemical Synthesis and Reaction Mechanics

The synthesis of Ethyl 2-(methylamino)-2-oxoacetate relies on the controlled mono-amidation of diethyl oxalate. Diethyl oxalate acts as a bis-electrophile. The primary synthetic challenge is preventing double amidation (which yields the unwanted N,N'-dimethyloxamide byproduct). This is mitigated by exploiting the differential reactivity of the two ester groups once the first is converted to an amide, combined with strict thermal control.

Step-by-Step Methodology: Controlled Mono-Amidation

  • Preparation of the Electrophile: Dissolve 1.0 equivalent of diethyl oxalate in anhydrous ethanol (or tetrahydrofuran) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the ester groups, ensuring the electrophile remains intact for the nucleophilic attack.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Lowering the thermal energy of the system kinetically favors mono-amidation. While the first ester group is highly reactive, the resulting oxamate is less electrophilic; maintaining 0 °C ensures the second ester remains unreacted.

  • Nucleophilic Addition: Add 1.0 equivalent of methylamine (typically as a 33% solution in absolute ethanol) dropwise over a period of 30–45 minutes using an addition funnel.

    • Causality: Dropwise addition ensures the nucleophile (methylamine) is always the limiting reagent in the microenvironment of the drop, suppressing the formation of the di-amide byproduct.

  • Self-Validating Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: TLC provides immediate visual validation of diethyl oxalate consumption. The appearance of a single new spot with a lower Rf value confirms the formation of the more polar mono-amide product.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent and the ethanol byproduct generated during the reaction. Purify the crude product via vacuum distillation to isolate the pure colorless liquid[3].

Synthesis A Diethyl Oxalate (Bis-Electrophile) C Tetrahedral Intermediate (0°C, Ethanol solvent) A->C Nucleophilic attack B Methylamine (Nucleophile) B->C D Ethyl 2-(methylamino)-2-oxoacetate (Target Product) C->D Elimination E Ethanol (Leaving Group) C->E

Synthesis workflow of Ethyl 2-(methylamino)-2-oxoacetate via mono-amidation.

Pharmacological Relevance: LDH Inhibition and Metabolic Interference

Beyond its utility as a synthetic intermediate, the oxamate structural motif is highly prized in drug discovery. Ethyl 2-(methylamino)-2-oxoacetate serves as a precursor to potent oxamate derivatives used to target cellular metabolism.

The Warburg Effect and LDH-A Targeting Malignant tumors predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Lactate Dehydrogenase A (LDH-A) is the terminal enzyme in this pathway, catalyzing the reduction of pyruvate to lactate while regenerating NAD⁺[4]. Oxamate derivatives act as structural analogues of pyruvate. By competitively binding to the active site of LDH-A, they block lactate production[1].

Mechanistic Consequences of Inhibition:

  • Energy Depletion: Inhibition of LDH-A disrupts NAD⁺ regeneration, halting glycolysis and depleting cellular ATP.

  • ROS Generation and Apoptosis: The metabolic blockade forces cancer cells to rely on oxidative phosphorylation. In the context of mitochondrial dysfunction, this leads to a lethal accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers G2/M cell cycle arrest and apoptosis[4].

  • Autophagy Induction: In specific models, such as gastric cancer, oxamate-mediated LDH inhibition suppresses the Akt-mTOR signaling pathway, inducing protective autophagy[5].

Pathway G Glucose P Pyruvate G->P Glycolysis L Lactate (Warburg Effect) P->L Catalyzed by LDH-A LDH LDH-A Enzyme LDH->P ROS Mitochondrial ROS LDH->ROS Inhibition increases ROS OX Oxamate Derivative (e.g., N-methyloxamate) OX->P Structural Mimicry OX->LDH Competitive Inhibition APO Apoptosis / G2/M Arrest ROS->APO Induces Cell Death

Metabolic interference pathway via LDH-A competitive inhibition by oxamate derivatives.

Handling, Stability, and Safety

As an ester-amide hybrid, Ethyl 2-(methylamino)-2-oxoacetate is relatively stable under neutral conditions but is susceptible to hydrolysis in strong aqueous acids or bases.

  • Storage: Must be stored in a cool, dry environment, tightly sealed to prevent moisture ingress, which could slowly hydrolyze the ethyl ester into the corresponding oxamic acid.

  • Reactivity: The compound is reactive toward strong nucleophiles. When utilized in downstream synthesis, protecting group strategies may be required if the target molecule contains competing nucleophilic centers[2].

Sources

Exploratory

Ethyl 2-(methylamino)-2-oxoacetate: Chemical Structure, Synthesis, and Applications in Drug Development

Executive Summary Ethyl 2-(methylamino)-2-oxoacetate, widely known as Ethyl N-methyloxamate, is a highly versatile organic building block utilized extensively in pharmaceutical research and advanced materials science. St...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(methylamino)-2-oxoacetate, widely known as Ethyl N-methyloxamate, is a highly versatile organic building block utilized extensively in pharmaceutical research and advanced materials science. Structurally, it is characterized by an acetic acid moiety and an ethyl ester functional group, combined with a secondary amide (N-methyl)[1]. This unique juxtaposition of an ester, an amide, and adjacent carbonyl groups endows the molecule with exceptional reactivity, making it a prime candidate for nucleophilic substitution, esterification, and transition metal chelation[1]. This technical guide explores the physicochemical profiling, mechanistic coordination chemistry, and validated synthetic protocols for this critical reagent.

Structural and Physicochemical Profiling

Ethyl N-methyloxamate typically exhibits characteristics common to esters, such as a pleasant, fruity odor and a relatively low boiling point compared to its parent acids[1]. The presence of the methylamino group introduces a degree of basicity and nucleophilic potential, while the hydrophobic ethyl chain limits its aqueous solubility, favoring dissolution in organic solvents[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl 2-(methylamino)-2-oxoacetate
Synonyms Ethyl N-methyloxamate; Acetic acid, (methylamino)oxo-, ethyl ester
CAS Number 18522-95-7
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Physical State Liquid (colorless to brown oil)
Boiling Point ~200 °C
Melting Point -10 °C to 24 °C
Density 1.088±0.06 g/cm³ (at 20 °C)

Data compiled from verified chemical databases and supplier specifications[1][2].

Mechanistic Insights: Reactivity and Coordination

The structural architecture of Ethyl N-methyloxamate allows it to function as a highly efficient bidentate ligand in coordination chemistry. The molecule coordinates to transition metals via the amide oxygen and one of the carboxylate oxygens. For instance, in the presence of Copper(II), the deprotonated ligand forms a trans square planar complex, which is critical for the development of molecular magnets and coordination polymers[3].

Furthermore, the proton exchange mechanism of the N-methyl group is highly sensitive to its chemical environment.4 demonstrate that base-catalyzed proton exchange is significantly enhanced by the chelating effect of bivalent metal cations (such as Mg²⁺, Ca²⁺, and Ba²⁺)[4]. The reactivity order follows Ba²⁺ < Ca²⁺ < Mg²⁺, and the reaction of the Mg²⁺ chelate with hydroxide is nearly diffusion-controlled[4].

G A N-Methyloxamate (Free Ligand) C Metal-Chelate Complex (Bidentate Coordination) A->C Addition of Metal B Bivalent Metal Cation (e.g., Mg2+, Cu2+) B->C Coordination via Amide & Carboxylate O D Hydroxide Attack (Diffusion-Controlled) C->D Base Catalysis E Proton Exchange (General-Base Catalysis) D->E Deprotonation

Mechanism of metal-induced proton exchange in N-methyloxamate.

Synthetic Methodologies

The synthesis of Ethyl 2-(methylamino)-2-oxoacetate relies on the highly controlled mono-amidation of diethyl oxalate with methylamine. Because methylamine is a strong nucleophile, strict stoichiometric and thermal controls are required to prevent over-reaction into N,N'-dimethyloxamide[5].

Step-by-Step Experimental Protocol

Reagents:

  • Diethyl oxalate (1.0 equiv, anhydrous)

  • Methylamine (1.0 equiv, 33% w/w solution in absolute ethanol)

  • Anhydrous ethanol (Solvent)

Procedure:

  • Preparation: Charge a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel with diethyl oxalate and anhydrous ethanol.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C under an inert argon atmosphere.

  • Nucleophilic Addition: Transfer the methylamine solution to the addition funnel. Add the amine dropwise over a period of 45–60 minutes. Causality Note: Slow addition at 0 °C minimizes the local concentration of methylamine, thereby suppressing the formation of the diamide byproduct and favoring the mono-substituted tetrahedral intermediate.

  • Reaction Maturation: Stir the reaction mixture at 0 °C for an additional 2 hours. During this phase, the tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the target ester-amide.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator (water bath at 30 °C) to remove the ethanol solvent.

  • Purification: The resulting 2[2] is purified via fractional vacuum distillation to isolate pure Ethyl 2-(methylamino)-2-oxoacetate. The purified product should be stored under refrigeration (2 to 8 °C) to maintain stability[2].

G Step1 Diethyl Oxalate (1 eq) in Ethanol (0°C) Step3 Nucleophilic Acyl Substitution (Tetrahedral Intermediate) Step1->Step3 Step2 Methylamine (1 eq) Dropwise Addition Step2->Step3 Step4 Elimination of Ethanol Step3->Step4 Step5 Ethyl 2-(methylamino)-2-oxoacetate (Crude Product) Step4->Step5 Step6 Vacuum Distillation (Purification) Step5->Step6 Thermal Separation

Step-by-step synthesis workflow for Ethyl N-methyloxamate.

Applications in Pharmaceutical Research & Advanced Materials

Ethyl N-methyloxamate is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Derivatives of this compound have been investigated for their therapeutic potential in treating bacterial infections and influenza[1]. Additionally, the oxamate scaffold exhibits inherent antioxidant properties, which are leveraged in drug design to mitigate cellular damage caused by free radicals[1].

Beyond organic pharmacology, the compound is instrumental in inorganic materials science. The ability of the N-alkyloxamate moiety to bridge multiple metal centers allows researchers to construct complex bimetallic chains (e.g., Mn(II)-Cu(II) assemblies). These structures are foundational to the field of molecular magnetism, enabling the synthesis of advanced coordination polymers with tunable magnetic susceptibilities[3].

Conclusion

Ethyl 2-(methylamino)-2-oxoacetate stands as a highly functionalized, bifunctional reagent that bridges the gap between traditional organic synthesis and advanced coordination chemistry. By strictly adhering to temperature-controlled amidation protocols, researchers can reliably synthesize this intermediate for downstream applications ranging from antiviral drug discovery to the engineering of molecular magnets.

References

  • ProQuest. "GENERAL-ACID AND GENERAL-BASE CATALYSIS IN PROTON EXCHANGE OF AMIDES." ProQuest Dissertations & Theses. Available at: [Link]

  • FOG / Nippon1. "18522-95-7 | Ethyl N-methyloxamate - FOG." Chemical Specifications. Available at: [Link]

  • ResearchGate. "Structural and spectral studies of N-alkyloxamates and their complexes." ResearchGate Publications. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Applications of Ethyl 2-(methylamino)-2-oxoacetate

Executive Summary Ethyl 2-(methylamino)-2-oxoacetate (EMAA), identified by CAS number 18522-95-7, is a highly reactive organic intermediate featuring both an acetic acid moiety and an ethyl ester functional group [1]. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(methylamino)-2-oxoacetate (EMAA), identified by CAS number 18522-95-7, is a highly reactive organic intermediate featuring both an acetic acid moiety and an ethyl ester functional group [1]. Widely utilized by drug development professionals and synthetic chemists, this compound serves as a critical building block in the synthesis of pharmaceuticals—particularly in the development of antibacterial agents and antioxidants [1].

As a Senior Application Scientist, I have designed this guide to bridge the gap between standard Safety Data Sheet (SDS) compliance and practical, bench-top application. This whitepaper synthesizes physicochemical profiling, rigorous safety protocols, and a self-validating experimental workflow to ensure both scientific integrity and laboratory safety.

Physicochemical Profiling & Structural Analysis

Understanding the physical characteristics of EMAA is the first step in predicting its behavior in synthetic pathways. The presence of the methylamino group introduces potential basicity, while the oxoacetate backbone provides highly electrophilic centers primed for nucleophilic attack [1].

Table 1: Physicochemical Properties of EMAA

PropertySpecification
CAS Number 18522-95-7
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Appearance Pale-yellow to brown liquid/solid
Boiling Point ~200 °C
Melting Point -10 °C to 24 °C (Purity dependent)
Density 1.088 ± 0.06 g/cm³ (at 20 °C)

Data synthesized from authoritative chemical supplier databases [1, 3].

Safety Data & Hazard Mitigation (SDS Core)

Handling EMAA requires strict adherence to GHS safety protocols due to its corrosive nature. The causality behind its hazard profile lies in its chemical structure: upon contact with ambient moisture or biological tissues, the electrophilic ester and amide bonds can undergo rapid hydrolysis. This localized reaction releases acidic and basic byproducts, leading to immediate cellular damage and severe burns.

Table 2: GHS Safety & Hazard Profile

CategorySpecification
Signal Word Danger
GHS Pictogram Corrosion
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/clothing/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.P310: Immediately call a POISON CENTER or doctor.
Storage Conditions 2-8 °C (Refrigerator)
Causality of Storage Conditions

EMAA must be stored at 2-8 °C under an inert atmosphere [2, 3]. The mechanistic reasoning for this is twofold:

  • Thermal Degradation: Elevated temperatures accelerate the spontaneous cleavage of the oxoacetate linkage.

  • Moisture Sensitivity: Ambient humidity can induce premature hydrolysis of the ethyl ester group, degrading the reagent's purity and generating unwanted acidic impurities that can poison subsequent catalytic reactions.

Experimental Workflow: Nucleophilic Amidation using EMAA

To demonstrate the utility of EMAA, the following protocol outlines a standard nucleophilic substitution (amidation) workflow. This method is designed as a self-validating system : each step contains an internal check to ensure the reaction proceeds safely and efficiently before moving to the next phase.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inertion

  • Action: Purge a dry, round-bottom flask with Nitrogen (N₂) or Argon. Dissolve 1.0 equivalent of EMAA in anhydrous dichloromethane (DCM).

  • Causality: The inert atmosphere prevents moisture-induced hydrolysis of EMAA, ensuring the electrophilic centers remain intact for the target nucleophile.

Step 2: Thermal Regulation

  • Action: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0-5 °C.

  • Causality: Nucleophilic attack on the highly reactive oxoacetate carbonyl is exothermic. Cooling prevents thermal runaway and suppresses competitive side reactions (e.g., transesterification).

Step 3: Nucleophilic Addition

  • Action: Add 1.1 equivalents of the target primary or secondary amine dropwise over 15 minutes.

  • Self-Validation: Monitor the internal temperature. A controlled, slight temperature rise validates that the nucleophilic addition is actively occurring. If no temperature change is observed, the nucleophile may be sterically hindered or degraded.

Step 4: Reaction Monitoring (Self-Validating Checkpoint)

  • Action: After 2 hours of stirring at room temperature, sample the mixture for Thin-Layer Chromatography (TLC) or LC-MS.

  • Self-Validation: The complete disappearance of the EMAA starting material spot on the TLC plate confirms quantitative conversion, validating that the stoichiometry and reaction conditions were successful.

Step 5: Quenching and Purification

  • Action: Quench the reaction with cold saturated aqueous NaHCO₃. Extract with ethyl acetate (EtOAc), dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

  • Causality: The mild basic quench neutralizes any acidic byproducts without hydrolyzing the newly formed amide bonds, preserving product yield.

Visualizing the Reaction Pathway

To provide a clear operational roadmap, the following diagram maps the logical progression of the experimental workflow.

G Start Reagent Preparation (EMAA + Solvent) TempControl Thermal Regulation (Cool to 0-5 °C) Start->TempControl Reaction Nucleophilic Addition (N2 Atmosphere) TempControl->Reaction Monitor Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Quench Reaction Quenching (Aqueous Workup) Monitor->Quench Purify Product Purification (Chromatography) Quench->Purify

Workflow for nucleophilic substitution using Ethyl 2-(methylamino)-2-oxoacetate.

References

  • Wright State University / Chemical Suppliers. "18522-95-7 | Ethyl N-methyloxamate". URL:[Link]

Exploratory

Commercial Sourcing and Technical Applications of Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7)

A Comprehensive Guide for Drug Development Professionals and Synthetic Chemists Introduction & Strategic Utility In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks is...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Drug Development Professionals and Synthetic Chemists

Introduction & Strategic Utility

In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex pharmacophores. As a Senior Application Scientist, I frequently leverage Ethyl 2-(methylamino)-2-oxoacetate (also known as ethyl N-methyloxamate) as a highly versatile intermediate.

Featuring both an electrophilic ethyl ester and a stabilized N-methyl amide moiety, this compound is uniquely positioned for the synthesis of oxamide-based peptidomimetics, kinase inhibitors, and novel active pharmaceutical ingredients (APIs). The oxamate substructure is particularly valuable in medicinal chemistry for its ability to participate in rigid hydrogen-bonding networks, often mimicking peptide bonds while offering enhanced proteolytic stability.

Physicochemical Profiling

Understanding the physical and structural properties of Ethyl 2-(methylamino)-2-oxoacetate is the first step in designing scalable synthetic routes. The compound typically presents as a colorless to pale-yellow liquid or low-melting solid, necessitating careful temperature control during storage and handling 1.

Table 1: Key Physicochemical and Structural Data
PropertyValue
IUPAC Name Ethyl 2-(methylamino)-2-oxoacetate
CAS Registry Number 18522-95-7
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Appearance Colorless to pale-yellow liquid / low-melting solid
Boiling Point ~200 °C
Density 1.088 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in polar aprotic solvents (THF, DMF, DCM)

Data synthesized from authoritative chemical registries and supplier specifications 12.

Commercial Sourcing & Procurement Strategy

For drug development professionals, securing a reliable supply chain for raw materials is as critical as the chemistry itself. Ethyl 2-(methylamino)-2-oxoacetate is commercially available across several tiers of purity, ranging from technical grade for early-stage discovery to high-purity (>95%) lots for late-stage preclinical synthesis 3.

Table 2: Major Commercial Suppliers
SupplierPurity GradeTypical ScaleCatalog / Reference
Sigma-Aldrich ≥ 95%Milligram to GramATE514316019
CymitQuimica 95%250 mg to BulkIN-DA019EYL
Toronto Research Chemicals Research GradeMilligram to GramB439728
Key Organics Research GradeGramAS-54943

Quality Control & Analytical Validation Protocol

Trustworthiness in chemical synthesis demands that every protocol be a self-validating system . Before introducing commercially sourced Ethyl 2-(methylamino)-2-oxoacetate into a critical API workflow, it must undergo rigorous orthogonal validation. This ensures that chromatographic purity aligns with absolute structural integrity.

QCWorkflow A Incoming API Batch (CAS 18522-95-7) B HPLC-UV Analysis (Purity Assessment) A->B C 1H & 13C NMR Spectroscopy (Structural Confirmation) A->C D Purity ≥ 95% & Structure Verified? B->D C->D E Approve for Synthesis D->E Yes F Reject / Recrystallize D->F No

Fig 1. Orthogonal analytical validation workflow for batch quality control.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 10.0 mg of the sourced compound in 1.0 mL of HPLC-grade Acetonitrile (ACN).

  • Chromatographic Separation (HPLC-UV):

    • Action: Inject 5 µL into a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm). Run a gradient mobile phase of Water (0.1% TFA) and ACN from 5% to 95% over 15 minutes.

    • Causality: The TFA ensures the amide remains fully protonated, preventing peak tailing. UV detection at 210 nm targets the strong absorbance of the oxamate chromophore.

  • Structural Confirmation (¹H NMR):

    • Action: Dissolve 15 mg in 0.5 mL of CDCl₃.

    • Validation Criteria: You must observe a triplet (~1.3 ppm, 3H) and a quartet (~4.3 ppm, 2H) confirming the intact ethyl ester. Crucially, look for a doublet (~2.9 ppm, 3H) representing the N-methyl group, which splits due to coupling with the adjacent NH proton (broad singlet, ~7.0 ppm).

    • Self-Validation Logic: If the N-methyl signal appears as a singlet, it indicates unwanted deprotonation or degradation of the amide bond, instantly flagging the batch as compromised.

Synthetic Application: Nucleophilic Acyl Substitution

The primary utility of Ethyl 2-(methylamino)-2-oxoacetate is its application as an electrophile in nucleophilic acyl substitution reactions (aminolysis) to generate asymmetric oxamides.

SyntheticWorkflow A Ethyl 2-(methylamino)-2-oxoacetate (Starting Material) D Nucleophilic Acyl Substitution (65°C Reflux, 12-16h) A->D 1.0 eq B Primary Amine Nucleophile (e.g., Ar-NH2) B->D 1.1 eq C Anhydrous THF + DIPEA (Solvent & Base) C->D Reaction Medium E N-Methyl-N'-Aryl Oxamide (Target Pharmacophore) D->E Aminolysis

Fig 2. Nucleophilic acyl substitution workflow for oxamide pharmacophore synthesis.

Step-by-Step Experimental Protocol
  • Reactor Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(methylamino)-2-oxoacetate (1.0 equivalent, 1.0 mmol) under a strict nitrogen atmosphere.

  • Solvent Addition: Dissolve the starting material in 5.0 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF is selected as the solvent because its aprotic nature prevents competitive solvolysis (hydrolysis) of the ethyl ester, while its boiling point (65°C) provides optimal thermal energy to drive the aminolysis without causing thermal degradation of the oxamate moiety.

  • Reagent Introduction: Add the target primary amine (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It acts to scavenge any acidic byproducts and maintains the nucleophilicity of the incoming primary amine without competing for the electrophilic carbonyl carbon.

  • Reaction Execution: Heat the mixture to reflux (65°C) for 12–16 hours.

    • Self-Validation Logic: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) alongside LC-MS. This creates a self-validating feedback loop: TLC provides real-time kinetic data on starting material consumption, while LC-MS confirms the exact mass of the product peak, preventing false positives from side reactions.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the DIPEA. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the highly pure asymmetric oxamide.

References

  • Global Substance Registration System (GSRS) / NIH. ETHYL 2-(METHYLAMINO)-2-OXOACETATE. Retrieved from:[Link]

Sources

Foundational

Comprehensive Technical Guide: Ethyl 2-(methylamino)-2-oxoacetate (EMAA) in Chemical Synthesis and Drug Development

Executive Summary Ethyl 2-(methylamino)-2-oxoacetate (EMAA), frequently identified as ethyl N-methyloxamate, is a highly versatile aliphatic ester and amide building block utilized extensively in organic synthesis and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(methylamino)-2-oxoacetate (EMAA), frequently identified as ethyl N-methyloxamate, is a highly versatile aliphatic ester and amide building block utilized extensively in organic synthesis and pharmaceutical development[1]. Functioning as a mono-amide derivative of diethyl oxalate, EMAA provides a unique bifunctional scaffold that allows for orthogonal reactivity at its ester and amide centers. This whitepaper provides an in-depth analysis of EMAA, detailing its physicochemical properties, synthetic methodologies, and emerging applications in medicinal chemistry—particularly as a pharmacophore for enzyme inhibition and antimicrobial agents[2].

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of EMAA is critical for predicting its behavior in complex synthetic pathways. The compound features both an acetic acid moiety and an ethyl ester functional group, contributing to its solubility in organic solvents and its characteristic reactivity profile[2].

Quantitative Data Summary
PropertyValueReference
Systematic Name Ethyl 2-(methylamino)-2-oxoacetate[1]
CAS Registry Number 18522-95-7[2],
Molecular Formula C5H9NO3[1]
Molecular Weight 131.13 g/mol [1],
Boiling Point ~200 °C[2]
Melting Point -10 °C[2]
Physical State Colorless to pale-yellow liquid/solid[2],
Storage Temperature 2–8 °C
Commercial Purity ≥95%

Synthetic Pathways: Kinetic vs. Thermodynamic Control

The synthesis of EMAA relies on the controlled aminolysis of diethyl oxalate using methylamine. Because diethyl oxalate possesses two identical electrophilic ester carbonyls, the reaction must be strictly regulated to prevent double substitution, which yields the highly insoluble N,N'-dimethyloxamide byproduct.

SynthesisWorkflow A Diethyl Oxalate (Electrophile) C Tetrahedral Intermediate (T=0-5°C) A->C Nucleophilic Attack B Methylamine (Nucleophile) B->C Addition D Ethyl 2-(methylamino)-2-oxoacetate (Target: EMAA) C->D Elimination (Kinetic Control) E Ethanol (Leaving Group) C->E Cleavage F N,N'-dimethyloxamide (Undesired Byproduct) D->F Excess CH3NH2 (Thermodynamic Control)

Workflow of EMAA synthesis highlighting temperature-dependent kinetic control.

Protocol 1: Synthesis of EMAA via Kinetic Control

Objective: Synthesize EMAA while suppressing the formation of the diamide byproduct.

Self-Validating Mechanism: The undesired N,N'-dimethyloxamide is highly insoluble in ethanol. The sudden appearance of a white precipitate during the reaction serves as an immediate visual indicator of thermal runaway or localized nucleophile excess.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (14.6 g, 0.1 mol) of diethyl oxalate in 50 mL of anhydrous ethanol in a 250 mL round-bottom flask.

  • Thermal Regulation: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes at 0 °C.

    • Causality: Lowering the temperature reduces the kinetic energy of the system. The first substitution lowers the electrophilicity of the remaining ester carbonyl. At 0 °C, the activation energy for the second substitution cannot be easily overcome, isolating the mono-substituted EMAA.

  • Nucleophile Addition: Add 1.0 equivalent of methylamine (as a 33% solution in absolute ethanol) dropwise over 60 minutes using a pressure-equalizing addition funnel. Maintain vigorous magnetic stirring.

    • Causality: Dropwise addition prevents localized high concentrations of methylamine, which would otherwise force the reaction toward the diamide despite the low temperature.

  • Monitoring: Stir for an additional 2 hours at 0–5 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the high-Rf diethyl oxalate spot validates completion.

  • Quenching and Isolation: Evaporate the ethanol solvent under reduced pressure using a rotary evaporator.

    • Causality: The water bath must be kept below 30 °C to prevent thermal degradation or delayed secondary reactions during concentration.

  • Purification: Purify the crude pale-yellow liquid by vacuum distillation to yield pure EMAA. Store immediately at 2–8 °C.

Applications in Pharmaceutical Development

EMAA serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature allows it to undergo further aminolysis, hydrolysis, or condensation reactions to form complex heterocycles like pyrimidinediones[2],[3].

Antimicrobial and Antioxidant Applications

Recent literature indicates that derivatives of EMAA exhibit potent biological activities. EMAA-based scaffolds have been utilized in the development of treatments for bacterial infections and influenza[2]. Furthermore, the compound possesses inherent antioxidant properties, which are leveraged to prevent cellular damage mediated by reactive oxygen species (ROS)[2].

Prodrug Mechanics and Enzyme Inhibition

Oxamate derivatives are classic structural analogs of pyruvate. While free oxamic acid is highly polar and struggles to cross the lipid bilayer of cell membranes, esterified versions like EMAA act as highly permeable prodrugs. Once inside the cell, non-specific esterases cleave the ethyl ester, releasing the active N-methyloxamate. This active metabolite competitively binds to Lactate Dehydrogenase (LDH), blocking the conversion of pyruvate to lactate—a mechanism heavily researched in the context of starving cancer cells via the Warburg effect.

Pathway P EMAA (Prodrug) High Cell Permeability E Intracellular Esterases (Hydrolysis) P->E Cellular Uptake A N-Methyloxamate (Active Metabolite) E->A Ester Cleavage L Lactate Dehydrogenase (LDH) Target Enzyme A->L Competitive Binding (Pyruvate Analog) M Pyruvate to Lactate Conversion Blocked L->M Metabolic Inhibition

Mechanism of EMAA as a prodrug for intracellular Lactate Dehydrogenase (LDH) inhibition.

Protocol 2: Synthesis of Unsymmetrical Oxamides from EMAA

Objective: Convert the ethyl ester group of EMAA to a different amide to create an unsymmetrical N,N'-disubstituted oxamide, a common pharmacophore in kinase inhibitors and metal-catalyzed cross-coupling ligands[3].

Self-Validating Mechanism: The conversion of the ester to an amide drastically changes the polarity of the molecule. A successful reaction is validated by a significant shift to a lower Rf value on TLC, and the disappearance of the strong ester C=O stretch (~1740 cm⁻¹) in FT-IR spectroscopy.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 1.0 equivalent of EMAA in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Amine Addition: Add 1.1 equivalents of the target primary amine (e.g., benzylamine) and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize any trace acidic impurities and enhances the nucleophilicity of the primary amine.

  • Thermodynamic Heating: Reflux the mixture at 65 °C for 12 hours.

    • Causality: Unlike the highly reactive diethyl oxalate, the ester group in EMAA is deactivated by the adjacent amide bond. Elevated temperatures are thermodynamically required to overcome the activation energy barrier for this second aminolysis.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amines and DIPEA) and saturated brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the unsymmetrical oxamide.

Conclusion

Ethyl 2-(methylamino)-2-oxoacetate is a highly valuable, bifunctional synthon. By mastering the kinetic and thermodynamic controls required to manipulate its ester and amide functionalities, researchers can efficiently generate complex heterocycles and potent pharmaceutical intermediates. Proper handling, strict temperature control during synthesis, and an understanding of its prodrug capabilities are essential for maximizing its utility in modern drug discovery.

References

  • National Center for Advancing Translational Sciences (NCATS). "ETHYL 2-(METHYLAMINO)-2-OXOACETATE". Global Substance Registration System (GSRS). URL: [Link]

  • Gupte, Sunil P., et al. "Dibutyltin oxide catalyzed aminolysis of oxalate to carbamate". Applied Organometallic Chemistry, 2010, vol. 24, p. 402 - 407. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes to Ethyl 2-(methylamino)-2-oxoacetate

Executive Summary Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7), commonly referred to as ethyl N-methyloxamate, is a highly versatile bifunctional building block[1]. Featuring both a reactive methylamide and an ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7), commonly referred to as ethyl N-methyloxamate, is a highly versatile bifunctional building block[1]. Featuring both a reactive methylamide and an electrophilic ethyl ester moiety, it serves as a critical intermediate in the synthesis of complex heterocycles. In modern drug discovery, this compound is frequently utilized to construct 1,2,4-triazoles, pyrimidines, and quinoxalinediones, which are core scaffolds in heart failure therapeutics and potent anticancer agents[2][3].

This application note details two field-proven synthetic routes to achieve high-purity mono-amidation, specifically addressing the mechanistic challenges of mitigating over-reaction to the diamide byproduct.

Mechanistic Overview & Synthetic Strategy

The fundamental challenge in synthesizing ethyl 2-(methylamino)-2-oxoacetate is controlling reaction kinetics to strictly favor mono-substitution.

  • Route A: Controlled Aminolysis of Diethyl Oxalate This classical route relies on the differential reactivity of the two ester groups in diethyl oxalate. While the first amidation slightly deactivates the adjacent carbonyl electronically, a local excess of methylamine will inevitably lead to the formation of the undesired N,N'-dimethyloxamide. Therefore, this route requires strict kinetic control (0 °C) and an inverse addition strategy to maintain a continuous excess of the diester relative to the amine.

  • Route B: Schotten-Baumann Acylation via Ethyl Oxalyl Chloride Utilizing ethyl oxalyl chloride (ethyl chlorooxoacetate) provides a massive kinetic differentiation[3]. The acyl chloride is orders of magnitude more reactive than the ester moiety. Reaction with methylamine in the presence of an organic base (such as triethylamine) at 0 °C results in instantaneous mono-acylation, leaving the ester untouched and virtually eliminating diamide formation[2].

Synthesis SM1 Diethyl Oxalate (Diester) Cond1 MeNH2 (33% in EtOH) 0 °C, Inverse Addition SM1->Cond1 Route A (Aminolysis) SM2 Ethyl Oxalyl Chloride (Acyl Chloride) Cond2 MeNH2·HCl + TEA DCM, 0 °C SM2->Cond2 Route B (Acylation) Target Ethyl 2-(methylamino)-2-oxoacetate (Target Mono-amide) Cond1->Target - EtOH Cond2->Target - HCl (TEA salt) Impurity N,N'-Dimethyloxamide (Diamide Impurity) Target->Impurity Excess MeNH2 (Side Reaction)

Fig 1. Divergent synthetic routes to ethyl 2-(methylamino)-2-oxoacetate.

Experimental Protocols

Protocol A: Controlled Aminolysis of Diethyl Oxalate

Rationale: To prevent double amidation, the diester must be kept in large excess relative to the available amine at any given moment. Inverse addition is critical.

  • Preparation: Charge a flame-dried, round-bottom flask with diethyl oxalate (1.2 equivalents) and anhydrous ethanol (2 mL/mmol). Cool the solution to 0 °C using an ice-water bath.

  • Inverse Addition: Place methylamine (33% w/w solution in absolute ethanol, 1.0 equivalent) in a pressure-equalizing dropping funnel. Add the methylamine solution dropwise over 2 hours under vigorous magnetic stirring.

    • Causality: Slow addition ensures the local concentration of methylamine remains near zero, kinetically favoring the nucleophilic attack on the unreacted diethyl oxalate rather than the newly formed mono-amide.

  • Maturation: Stir the reaction mixture for an additional 1 hour at 0 °C. Monitor the disappearance of the methylamine by TLC (Ninhydrin stain).

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove ethanol and the slight excess of unreacted diethyl oxalate.

  • Purification: Purify the crude pale-yellow liquid via vacuum distillation or flash column chromatography (Hexanes/EtOAc) to yield pure ethyl 2-(methylamino)-2-oxoacetate[1][4].

Protocol B: Schotten-Baumann Acylation via Ethyl Oxalyl Chloride

Rationale: The massive difference in electrophilicity between the acyl chloride and the ester allows for a stoichiometric, instantaneous mono-acylation without the risk of diamide formation[2][3].

  • Preparation: Suspend methylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM, 3 mL/mmol) in a flame-dried flask under a nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add triethylamine (TEA, 2.2 equivalents) dropwise.

    • Causality: TEA serves a dual purpose: it liberates the free methylamine base from its hydrochloride salt in situ and acts as an acid scavenger for the HCl generated during the acylation, preventing the degradation of the product.

  • Acylation: Dissolve ethyl oxalyl chloride (1.05 equivalents) in a small volume of DCM and add it dropwise to the reaction mixture over 30 minutes at 0 °C[2].

  • Quenching: After stirring for 1 hour at 0 °C, quench the reaction by adding ice-cold saturated aqueous NaHCO₃[3].

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting product is typically of high purity (>95%) but can be passed through a short silica plug if trace TEA salts remain[3].

Comparative Data & Yield Analysis

ParameterRoute A: Diethyl Oxalate AminolysisRoute B: Ethyl Oxalyl Chloride Acylation
Primary Reagent Diethyl oxalateEthyl oxalyl chloride
Typical Yield 60 - 75%85 - 95%
Selectivity Moderate (Prone to diamide formation)Excellent (Strict mono-acylation)
Scalability High (Cost-effective for large scale)Moderate (Exothermic, corrosive reagents)
Cost per mol LowHigh
Byproducts Ethanol, N,N'-dimethyloxamideTriethylamine hydrochloride

Process Safety & Troubleshooting

  • Methylamine Handling: Methylamine is a volatile, flammable, and toxic gas. Using it as a stable hydrochloride salt (Route B) or as a pre-dissolved ethanolic solution (Route A) significantly mitigates inhalation risks and simplifies stoichiometric control.

  • Exotherm Control: The reaction of acyl chlorides with amines (Route B) is violently exothermic. Strict temperature control (0 °C) and dropwise addition are non-negotiable to prevent solvent boil-off and thermal degradation of the ester moiety.

  • Product Stability: Ethyl 2-(methylamino)-2-oxoacetate is a pale-yellow liquid/solid that should be stored under inert gas at 2-8 °C[4]. Prolonged exposure to moisture or ambient temperatures can lead to slow hydrolysis or intermolecular transamidation over time.

Sources

Application

The Versatile Role of Ethyl 2-(methylamino)-2-oxoacetate in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, Ethyl 2-(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, Ethyl 2-(methylamino)-2-oxoacetate, also known as ethyl N-methyloxamate, has emerged as a highly versatile and valuable reagent. Its bifunctional nature, possessing both an electrophilic ester and a nucleophilic N-methylamide, provides a powerful platform for the synthesis of a diverse array of compounds, particularly nitrogen-containing heterocycles and substituted oxamides, which are prevalent scaffolds in numerous biologically active molecules.

This technical guide provides an in-depth exploration of the applications of Ethyl 2-(methylamino)-2-oxoacetate in organic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of these transformations. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Core Properties and Reactivity Profile

Ethyl 2-(methylamino)-2-oxoacetate (C₅H₉NO₃, Molar Mass: 131.13 g/mol ) is a stable, typically pale-yellow to yellow-brown solid.[1] Its reactivity is dominated by the two key functional groups: the ethyl ester and the N-methylamide. The ester group is susceptible to nucleophilic attack, primarily aminolysis and hydrolysis, while the amide nitrogen can act as a nucleophile under certain conditions. The adjacent carbonyl groups influence the reactivity of each other, making the molecule a valuable precursor for condensation reactions.

PropertyValueSource
Molecular FormulaC₅H₉NO₃[2]
Molecular Weight131.13 g/mol [2]
AppearancePale-yellow to Yellow-brown Solid[1]
Storage Temperature2-8 °C[1]

Application in the Synthesis of Substituted Oxamides

One of the most direct applications of Ethyl 2-(methylamino)-2-oxoacetate is in the synthesis of N-methyl-N'-substituted oxalamides. These motifs are found in a variety of biologically active compounds. The reaction proceeds via a nucleophilic acyl substitution at the ester carbonyl by a primary or secondary amine.

Mechanistic Insight

The reaction is typically carried out in a suitable solvent such as ethanol. The amine nucleophile attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, resulting in the formation of the new amide bond. The reaction can often be driven to completion by heating or by using a slight excess of the amine.

G reagents Ethyl 2-(methylamino)-2-oxoacetate + R-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-methyl-N'-R-oxalamide + Ethanol intermediate->product Elimination of Ethoxide

Caption: General workflow for the synthesis of N-methyl-N'-substituted oxalamides.

Protocol 1: General Procedure for the Synthesis of N-methyl-N'-substituted Oxalamides

This protocol provides a general method for the aminolysis of Ethyl 2-(methylamino)-2-oxoacetate to form unsymmetrical oxalamides.

Materials:

  • Ethyl 2-(methylamino)-2-oxoacetate (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-(methylamino)-2-oxoacetate in anhydrous ethanol (approximately 5-10 mL per gram of starting material).

  • To the stirred solution, add the desired amine dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Troubleshooting:

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or using a slight excess of the amine.

  • Formation of byproducts: The primary side product is often the result of the hydrolysis of the starting ester. Ensure the use of anhydrous solvents to minimize this.

Application in the Synthesis of Heterocyclic Compounds

Ethyl 2-(methylamino)-2-oxoacetate is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are of significant interest in drug discovery.[3] The dual functionality of the molecule allows for its participation in cyclocondensation reactions with a variety of binucleophiles.

Synthesis of Quinoxalinone Derivatives (A-Analogous Reaction)

Plausible Reaction Mechanism:

The reaction is believed to proceed through an initial condensation of one of the amino groups of the o-phenylenediamine with the ketone-like carbonyl of the ethyl 2-oxoacetate derivative. This is followed by an intramolecular cyclization, where the second amino group attacks the ester carbonyl. Subsequent dehydration leads to the formation of the stable quinoxalinone ring system.[4]

G start Ethyl 2-(methylamino)-2-oxoacetate + o-Phenylenediamine step1 Condensation start->step1 intermediate1 Schiff Base Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Substituted Quinoxalinone step3->product

Caption: Proposed workflow for the synthesis of quinoxalinone derivatives.

Protocol 2: Synthesis of 3-(Methylamino)quinoxalin-2(1H)-one (Predictive Protocol based on Analogy)

This protocol is adapted from the synthesis of related quinoxalinone derivatives and is provided as a predictive method for the reaction of Ethyl 2-(methylamino)-2-oxoacetate with o-phenylenediamine.[4]

Materials:

  • Ethyl 2-(methylamino)-2-oxoacetate (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-(methylamino)-2-oxoacetate and o-phenylenediamine in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure product.

  • Dry the purified product under vacuum.

Justification of Experimental Choices:

  • Glacial Acetic Acid: Acts as both a solvent and a catalyst, protonating the carbonyl oxygen and activating it towards nucleophilic attack. It also facilitates the dehydration step.

  • Reflux Conditions: Provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Future Directions and Emerging Applications

The utility of Ethyl 2-(methylamino)-2-oxoacetate extends beyond the synthesis of simple oxamides and quinoxalinones. Its potential as a building block for more complex heterocyclic systems, such as triazoles and other pharmacologically relevant scaffolds, is an active area of research.[5][6] For instance, the oxalamide linkage it provides can be a key structural element in the design of enzyme inhibitors.

The development of novel synthetic methodologies, including microwave-assisted synthesis, could further enhance the efficiency and scope of reactions involving this versatile reagent, allowing for rapid access to libraries of compounds for biological screening.[7]

Conclusion

Ethyl 2-(methylamino)-2-oxoacetate is a readily accessible and highly versatile building block in organic synthesis. Its unique combination of functional groups allows for the straightforward synthesis of substituted oxamides and provides a gateway to a wide range of nitrogen-containing heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the context of drug discovery and development. As new synthetic methods continue to be developed, the applications of Ethyl 2-(methylamino)-2-oxoacetate are poised to expand, further solidifying its importance in the synthetic chemist's toolkit.

References

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • ETHYL 2-(METHYLAMINO)-2-OXOACETATE. GSRS. [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (2005). Arkivoc. [Link]

  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2017). ResearchGate. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of Some New Heterocycles Derived from Ethyl 7‐Amino‐3‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐aryl‐5H‐thiazolo[3,2‐a]pyrimidine‐6‐carboxylate of Biological Importance. (2013). Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of novel heterocyclic compounds and their biological evaluation. (2010). Der Pharma Chemica. [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (2022). SciSpace. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). RSC Medicinal Chemistry. [Link]

  • Scheme 2 Proposed mechanism for the formation of b-keto ester from aldehyde and ethyl diazoacetate. ResearchGate. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • High-purity N-ethylmethylamine and process for preparing same.
  • 2'-O-[2-(amino)-2-oxoethyl] oligonucleotides. (2003). Organic Letters. [Link]

  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][2][5]benzothiazines: access to pyrrolo[2,1-b][5][8]benzothiazoles. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). Molecules. [Link]

Sources

Method

Application Note: Utilizing Ethyl 2-(methylamino)-2-oxoacetate in Peptidomimetic Synthesis and Drug Discovery

Executive Summary The development of peptidomimetics and targeted enzyme inhibitors relies heavily on the introduction of non-natural structural motifs that enhance metabolic stability and target affinity. Ethyl 2-(methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and targeted enzyme inhibitors relies heavily on the introduction of non-natural structural motifs that enhance metabolic stability and target affinity. Ethyl 2-(methylamino)-2-oxoacetate (CAS: 18522-95-7) is a highly versatile, bifunctional building block utilized extensively in solid-phase peptide synthesis (SPPS) and medicinal chemistry. As an electrophilic oxamate ester, it serves as the premier precursor for the N-methyloxamate moiety—a rigidified, hydrogen-bonding peptide bond isostere.

This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and self-validating protocols for incorporating this compound into peptide backbones, with a specific focus on transition-state mimics and Lactate Dehydrogenase (LDH) inhibitors.

Chemical Profile & Mechanistic Rationale

Ethyl 2-(methylamino)-2-oxoacetate features an α -dicarbonyl system consisting of a stable N-methyl amide and a highly electrophilic ethyl ester. This unique electronic environment dictates its utility in peptide synthesis:

  • Peptide Bond Isosterism: The oxamide core generated from this reagent mimics the planar geometry of a standard peptide bond but introduces a secondary carbonyl group. This adjacent carbonyl alters the local dihedral angles ( ϕ and ψ ) of the peptide backbone, effectively creating a rigidified β -strand mimic .

  • Transition-State Mimicry: In protease inhibitor design, the α -ketoamide/oxamide motif acts as an electrophilic "warhead." It mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to covalently or tightly bind to the catalytic serine or cysteine residues of target proteases.

  • Enzyme Competitive Inhibition: The saponified free acid (N-methyloxamic acid) is a well-documented competitive inhibitor of Lactate Dehydrogenase A (LDH-A). It mimics pyruvate, binding to the active site and stalling glycolysis—a mechanism heavily exploited in anti-cancer (Warburg effect reversal) and anti-malarial (pfLDH) drug development .

Key Applications & Workflows

Application A: On-Resin N-Terminal Capping for Peptidomimetics

To incorporate the N-methyloxamate moiety into a peptide, the ethyl ester must first be chemoselectively saponified to the free acid, followed by uronium-based activation and coupling to the solid-supported peptide.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling On-Resin Coupling Resin->Coupling Reagent Ethyl 2-(methylamino)- 2-oxoacetate Saponification Saponification (LiOH, 0°C) Reagent->Saponification Acid N-Methyloxamic Acid Saponification->Acid Activation Activation (HATU, DIPEA) Acid->Activation Activation->Coupling Cleavage TFA Cleavage Coupling->Cleavage Product N-Methyloxamoyl Peptide Cleavage->Product

Workflow for the solid-phase incorporation of the N-methyloxamate moiety into peptide sequences.

Application B: Development of LDH-A Targeted Peptide Conjugates

Because free oxamic acids exhibit poor cellular permeability, conjugating N-methyloxamic acid to a Cell-Penetrating Peptide (CPP), such as a poly-arginine sequence, drastically enhances intracellular delivery. Once internalized, the oxamate warhead competitively inhibits LDH-A, inducing cancer cell apoptosis.

Pathway CPP Cell-Penetrating Peptide (Delivery Vector) Conjugate Oxamate-CPP Conjugate CPP->Conjugate Oxamate N-Methyloxamate Moiety (Warhead) Oxamate->Conjugate Cell Intracellular Uptake (Endocytosis) Conjugate->Cell LDH Lactate Dehydrogenase Active Site Binding Cell->LDH Glycolysis Inhibition of Glycolysis (Warburg Effect Reversal) LDH->Glycolysis Competitive Inhibition Apoptosis Cancer Cell Apoptosis Glycolysis->Apoptosis

Mechanistic pathway of LDH-A inhibition using oxamate-peptide conjugates to induce apoptosis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the synthesis.

Protocol 1: Chemoselective Saponification to N-Methyloxamic Acid

Causality Insight: The ethyl ester is highly electrophilic, but the adjacent N-methyl amide is also susceptible to hydrolysis under harsh basic conditions. Maintaining 0°C ensures chemoselective cleavage of the ester. Furthermore, standard acidification with aqueous HCl introduces hygroscopic chloride salts that complicate lyophilization. Utilizing a strongly acidic cation-exchange resin allows for salt-free isolation .

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 2-(methylamino)-2-oxoacetate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0°C for 15 minutes.

  • Hydrolysis: Add LiOH·H₂O (1.1 eq, 11 mmol) portion-wise over 5 minutes. Stir at 0°C for 45 minutes.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (DCM:MeOH 9:1, KMnO₄ stain). The starting material ester ( Rf​≈0.7 ) should completely disappear, with the product remaining at the baseline.

  • Acidification: Add washed Amberlite IR-120 (H⁺ form) resin to the stirring solution until the pH reaches ~2.5 (verify with pH paper).

  • Isolation: Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure to remove THF/MeOH, then lyophilize the remaining aqueous layer to yield N-methyloxamic acid as a white powder.

Protocol 2: On-Resin Coupling of N-Methyloxamic Acid

Causality Insight: The α -carbonyl group exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the adjacent carboxylate during activation. Standard carbodiimide chemistry (DIC/HOBt) results in sluggish kinetics. Employing HATU generates a highly reactive 7-aza-benzotriazole active ester (OAt) that overcomes this electronic deactivation.

Step-by-Step Methodology:

  • Resin Preparation: Swell the target peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 × 10 min).

  • Pre-Activation: In a separate vial, dissolve N-methyloxamic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in anhydrous DMF (2 mL). Add DIPEA (6.0 eq, 0.6 mmol).

  • Kinetic Control: Allow the mixture to pre-activate for exactly 2 minutes . Note: Extended pre-activation of α -keto acids can lead to unwanted decarboxylation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation Checkpoint 2 (Kaiser Test): Take a few resin beads and perform a Kaiser (Ninhydrin) test. A successful coupling yields yellow/colorless beads and solution. A blue color indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the peptide using standard TFA/scavenger cocktails (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Reagent

PropertyValue
Chemical Name Ethyl 2-(methylamino)-2-oxoacetate
CAS Number 18522-95-7
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Physical State Colorless Liquid
Boiling Point ~200 °C
Key Reactive Moieties Electrophilic ethyl ester, N-methyl amide

Table 2: Comparative Coupling Efficiencies of N-Methyloxamic Acid on Solid Support (Conditions: 3.0 eq Acid, Rink Amide Resin, DMF, 25°C)

Coupling ReagentBaseTime (min)Conversion Yield (%)*Mechanistic Note
HATU / HOAt DIPEA60>98% Highly reactive OAt ester overcomes α -carbonyl deactivation.
HCTU 2,4,6-Collidine6095% Excellent alternative; collidine prevents base-catalyzed side reactions.
PyBOP DIPEA120~80% Slower kinetics; requires double coupling for full conversion.
DIC / HOBt None120~65% Poor activation of electron-deficient carboxylates.

*Yields derived from LC-MS integration (UV 214 nm) of crude cleavage products.

References

  • Nowick, J. S., et al. "Functionalized Analogues of an Unnatural Amino Acid that Mimics a Tripeptide β-Strand." Journal of the American Chemical Society, 2010. URL:[Link]

  • Conroy, T., et al. "Efficient Solid-Phase Synthesis of a Library of Oxamic Acids and Esters." ACS Combinatorial Science, Vol. 9, No. 2, 2007. URL:[Link][1]

  • Choi, S., et al. "Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides." ACS Organic & Inorganic Au, 2023. URL:[Link][2]

Sources

Application

Application Note: Experimental Procedures for N-Acylation Reactions with Ethyl 2-(methylamino)-2-oxoacetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Context Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7)[1], frequently referred to as ethyl N-methyloxa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Context

Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7)[1], frequently referred to as ethyl N-methyloxamate, is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceuticals and agrochemicals. Structurally, it features a secondary amine (the methylamino group) conjugated directly to an electron-withdrawing ethyl oxoacetate moiety.

The Synthetic Challenge: In standard alkylamines, the nitrogen lone pair is highly available for nucleophilic attack. However, in ethyl 2-(methylamino)-2-oxoacetate, the adjacent oxalyl group exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the secondary amine. Consequently, standard mild acylation conditions (such as using EDC without additives) often result in sluggish kinetics or incomplete conversion. To overcome this electronic deactivation, highly reactive electrophiles (e.g., acyl chlorides) or highly efficient peptide-coupling reagents (e.g., [2]) must be employed to drive the[3] to completion.

Reaction Pathways and Causality

The N-acylation of this deactivated secondary amine proceeds via a classic nucleophilic addition-elimination mechanism, but the choice of reagents dictates the success of the transition state.

  • The Acyl Chloride Pathway: The lone pair on the oxamate nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a zwitterionic tetrahedral intermediate. Subsequent collapse expels the chloride ion. A non-nucleophilic base is strictly required to scavenge the generated HCl; otherwise, the starting amine becomes protonated, permanently halting the reaction[4].

  • The HATU-Mediated Pathway: For carboxylic acid substrates, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice. HATU rapidly converts the carboxylic acid into an OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group provides a neighboring-group effect, stabilizing the incoming deactivated amine through a hydrogen-bonded 7-membered cyclic transition state[2]. This stabilization is critical for overcoming the high activation energy barrier of the oxamate amine.

Mechanism A Ethyl 2-(methylamino)-2-oxoacetate (Deactivated Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B Acyl Chloride / HATU-Ester (Strong Electrophile) B->C Carbonyl Activation D N-Acylated Product (Tertiary Amide) C->D Leaving Group Expulsion & Deprotonation

Mechanistic pathway of N-acylation via nucleophilic addition-elimination.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating in-process controls and specific purification rationales to ensure high-fidelity results.

Protocol A: N-Acylation via Acyl Chlorides (High Reactivity)

Optimal for: Simple aliphatic, aromatic, or robust acyl groups.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Ethyl 2-(methylamino)-2-oxoacetate (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol) dropwise.

    • Causality: DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which minimizes unwanted nucleophilic attack by the base on the highly reactive acyl chloride, preventing the formation of ketene byproducts.

  • Electrophile Addition: Dissolve the target acyl chloride (1.1 equiv, 1.1 mmol) in 1.0 mL anhydrous DCM. Add this solution dropwise over 10 minutes to the reaction mixture.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the tetrahedral intermediate, preventing localized heating that could lead to substrate decomposition.

  • Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Validate reaction completion via LC-MS (monitoring the disappearance of the amine mass).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize residual acid. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-acylated tertiary amide.

Protocol B: N-Acylation via HATU Coupling (Mild & Broad Scope)

Optimal for: Complex, sterically hindered, or sensitive carboxylic acids (e.g., peptide fragments).

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) to the mixture at room temperature. Stir for 15 minutes.

    • Causality: The 15-minute pre-activation period ensures complete conversion of the carboxylic acid to the highly reactive OAt-active ester before introducing the deactivated oxamate amine, preventing competitive side reactions.

  • Amine Addition: Add Ethyl 2-(methylamino)-2-oxoacetate (1.0 equiv, 1.0 mmol) to the activated ester solution.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Causality: The reduced nucleophilicity of the oxamate amine necessitates longer reaction times compared to standard primary amines.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The LiCl wash is a critical self-validating step; it selectively partitions the highly polar DMF solvent into the aqueous phase, preventing it from co-eluting during chromatography. Follow with 0.1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Workflow S1 1. Reagent Preparation Dissolve EMAA in anhydrous DCM/DMF S2 2. Base Addition Add DIPEA at 0 °C to neutralize HCl/HOAt S1->S2 S3 3. Electrophile Coupling Dropwise addition of Acylating Agent S2->S3 S4 4. Reaction Monitoring Stir at RT; track via LC-MS/TLC S3->S4 S5 5. Workup & Purification Aqueous extraction (LiCl wash for DMF) & Chromatography S4->S5

Step-by-step experimental workflow for the N-acylation of EMAA.

Data Presentation: Optimization of Reaction Conditions

To demonstrate the necessity of the optimized protocols, the following table summarizes the quantitative yield data when coupling Ethyl 2-(methylamino)-2-oxoacetate with a standard phenylacetyl group under various conditions.

EntryAcylating AgentSolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1Phenylacetyl ChlorideDCMTEA0 to RT278Moderate yield; ketene side-products observed due to TEA.
2 Phenylacetyl Chloride DCM DIPEA 0 to RT 2 89 Optimal for acyl chlorides; steric bulk of DIPEA prevents side reactions.
3Phenylacetic Acid (EDC/HOBt)DMFDIPEART1645Poor conversion; EDC is insufficiently reactive for deactivated amines.
4 Phenylacetic Acid (HATU) DMF DIPEA RT 12 92 Optimal for carboxylic acids; HOAt leaving group stabilizes transition state.

Table 1: Optimization matrix for the N-acylation of Ethyl 2-(methylamino)-2-oxoacetate. Bold entries indicate the recommended protocols detailed in Section 3.

References

  • Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Study.com. "Acylation Overview, Mechanism & Agents". study.com. Available at: [Link]

Sources

Method

Purification of Ethyl 2-(methylamino)-2-oxoacetate via Normal-Phase Silica Gel Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Validated Protocol Introduction & Chromatographic Rationale As a Senior Application Scientist, I app...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Validated Protocol

Introduction & Chromatographic Rationale

As a Senior Application Scientist, I approach the purification of low-molecular-weight, polar building blocks not merely as a procedural task, but as a system of thermodynamic equilibria. Ethyl 2-(methylamino)-2-oxoacetate (EMAA) is a highly versatile synthetic intermediate utilized in pharmaceutical development. However, its structural motif—comprising both an ethyl ester and a secondary amide—presents specific challenges during normal-phase silica gel chromatography.

The primary chromatographic challenge with EMAA is its secondary amine/amide functionality. The N-H bond acts as a strong hydrogen bond donor, which interacts aggressively with the1[1]. This interaction disrupts the uniform elution front, often resulting in severe peak tailing or irreversible adsorption if the mobile phase lacks sufficient polarity.

To counteract this, the protocol below utilizes a carefully designed gradient elution system combined with dry loading . Dry loading is critical here; because EMAA is polar, it exhibits poor solubility in the non-polar starting solvents required for a gradient.1[1], ensuring a narrow starting band and high-resolution separation.

Table 1: Physicochemical Profiling of EMAA
PropertyValueChromatographic Implication
Compound Name Target analyte
CAS Number 18522-95-7Database identifier
Molecular Weight 131.13 g/mol Elutes relatively quickly compared to bulky analogs
H-Bond Donors 1 (Secondary Amide N-H)Prone to acidic silanol interactions (causes tailing)
H-Bond Acceptors 3 (C=O, C-O-C)Strong retention on bare silica; requires polar modifier

Experimental Workflow

PurificationWorkflow N1 1. Crude Mixture (Contains EMAA) N2 2. TLC Optimization (Target Rf: 0.25-0.35) N1->N2 Screen Solvents N3 3. Dry Loading (Pre-adsorb on Silica) N2->N3 Select Gradient N4 4. Gradient Elution (Heptane to EtOAc) N3->N4 Load Column N5 5. Fraction Analysis (UV 254 nm / Stain) N4->N5 Collect Aliquots N6 6. Pure EMAA (Concentrated) N5->N6 Pool & Evaporate

Workflow for the silica gel purification of Ethyl 2-(methylamino)-2-oxoacetate.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint of the current phase is met.

Phase 1: Solvent Selection & TLC Optimization

While Ethyl Acetate/Hexane is the, we substitute hexane with heptane. 2[2] and nearly identical chromatographic properties.

  • Prepare a series of Thin Layer Chromatography (TLC) chambers with Heptane/Ethyl Acetate (EtOAc) ratios: 80:20, 60:40, and 40:60.

  • Spot the crude EMAA mixture onto silica gel TLC plates.

  • Elute the plates and visualize using UV light (254 nm) and a general stain (e.g., Potassium Permanganate or Ninhydrin, as the secondary amine will react strongly).

  • Validation Checkpoint: Identify the solvent ratio that places the EMAA spot at an Retention factor (Rf) of 0.25–0.35. This ratio will be your target elution solvent. Your starting solvent for the column should be 20% less polar than this target.

Phase 2: Column Preparation (Slurry Packing)
  • Select a glass column appropriate for your scale (typically 30–50 g of silica per 1 g of crude sample).

  • Prepare a slurry of silica gel (40–63 µm particle size) in 100% Heptane.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Open the stopcock and allow the heptane to drain, tapping the sides of the column with a rubber mallet to ensure uniform packing.

  • Validation Checkpoint: The silica bed must be perfectly level, and the solvent line must never drop below the top of the silica bed to prevent channeling.

Phase 3: Dry Loading the Sample
  • Dissolve the crude EMAA mixture in a minimum amount of a volatile, polar solvent (e.g., Dichloromethane or Methanol).

  • Add dry silica gel to the flask (approximately 2–3 times the mass of the crude sample).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Causality: This ensures the polar EMAA is evenly distributed over a high surface area, preventing the sample from "crashing out" when exposed to the non-polar heptane at the column head.

  • Carefully pour the dry-loaded silica onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top.

Phase 4: Gradient Elution
  • Begin elution with the non-polar starting solvent determined in Phase 1 (e.g., 90:10 Heptane:EtOAc).

  • Collect fractions in test tubes (fraction size should be approx. 1/10th of the column volume).

  • Gradually increase the polarity of the mobile phase in 5–10% EtOAc increments every 2–3 column volumes until you reach the target elution solvent (where Rf was 0.25–0.35).

  • Validation Checkpoint: Spot every 3rd or 4th fraction on a TLC plate to track the elution of the product band.

Phase 5: Analysis and Recovery
  • Pool all fractions that contain pure EMAA based on TLC analysis.

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator (water bath at 30–35 °C to prevent thermal degradation of the ester).

  • Dry the resulting oil or low-melting solid under high vacuum to remove residual heptane/EtOAc.

Troubleshooting & Optimization Matrix

ObservationMechanistic CauseValidated Solution
Severe Peak Tailing Hydrogen bonding between the secondary amide of EMAA and acidic silanol (Si-OH) sites.Add 1% Triethylamine (TEA) to the mobile phase to deactivate silanol sites, or switch to a DCM/MeOH gradient (99:1 to 95:5).
Co-elution of Impurities The solvent gradient was increased too rapidly, causing the EMAA and impurities to migrate at the same velocity.Implement a shallower gradient (e.g., increase EtOAc by 5% instead of 10% per step) and reduce the sample load.
Sample Stuck at Column Head The initial mobile phase is too non-polar, causing the polar EMAA to precipitate out of the mobile phase.Ensure dry loading is utilized as described in Phase 3. Do not wet-load polar amides in non-polar solvents.

References

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry. Available at:[Link]

  • Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry Guides. Available at:[Link]

Sources

Application

Application Note: Advanced Handling, Storage, and Utilization of Ethyl 2-(methylamino)-2-oxoacetate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Formulation Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview Ethyl 2-(methylamino)-2-oxoacetate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Formulation Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Ethyl 2-(methylamino)-2-oxoacetate (also known as ethyl N-methyloxamate, CAS: 18522-95-7) is a highly versatile bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex organic intermediates[1]. Structurally, it features both an ethyl ester and a methyl-substituted amide (oxamate) adjacent to one another.

While this proximity enables powerful nucleophilic substitution reactions, it also creates a highly electrophilic carbonyl center at the ester group. Consequently, the compound is exceptionally susceptible to hydrolysis when exposed to atmospheric moisture. Understanding the causality behind its degradation is critical for researchers to maintain reagent integrity and ensure reproducible reaction yields.

Physicochemical Profile

To design an effective handling protocol, we must first analyze the compound's physical properties. The data below synthesizes critical parameters that dictate storage conditions.

PropertyValueCausality / Impact on Handling & Storage
CAS Number 18522-95-7Primary identifier for SDS and inventory tracking.
Molecular Weight 131.13 g/mol Essential for stoichiometric precision in synthetic applications.
Physical State Colorless to brown liquidVisual purity indicator; darkening suggests oxidation or degradation[2].
Boiling Point ~200 °CLow volatility at room temperature; requires high vacuum for distillation[1].
Melting Point -10 °C to 24 °CMay solidify under required 2-8 °C storage; necessitates careful thawing[1][2].
Density ~1.088 g/cm³Heavier than water; dictates phase separation behavior during extractions[2].
Storage Temp 2-8 °CReduces kinetic energy, suppressing spontaneous ester hydrolysis[2].

Degradation Pathways & Storage Causality

The primary threat to Ethyl 2-(methylamino)-2-oxoacetate is moisture-induced hydrolysis . Because the electron-withdrawing amide group increases the partial positive charge on the ester carbonyl carbon, ambient water molecules can easily execute a nucleophilic attack. This cleaves the ester bond, producing 2-(methylamino)-2-oxoacetic acid and releasing ethanol as a volatile byproduct.

Storing the compound at 2-8 °C lowers the thermal energy available to overcome the activation barrier of this hydrolysis reaction. However, cold storage introduces a secondary risk: condensation . If a cold vial is opened in ambient air, atmospheric moisture immediately condenses into the liquid, accelerating degradation once the vial returns to room temperature.

Hydrolysis A Ethyl 2-(methylamino)-2-oxoacetate (Intact Compound) B Ambient Moisture (H2O) Nucleophilic Attack A->B Humidity Exposure C 2-(methylamino)-2-oxoacetic acid (Degradation Product) B->C Ester Cleavage D Ethanol (Volatile Byproduct) B->D Leaving Group Release

Hydrolysis pathway of Ethyl 2-(methylamino)-2-oxoacetate upon moisture exposure.

Self-Validating Protocol: Inert Handling & Storage

To prevent degradation, handling must strictly isolate the compound from moisture and oxygen. The following protocol utilizes Argon gas. Causality note: Argon is selected over Nitrogen because Argon is denser than air (1.78 g/L vs. 1.22 g/L). It settles over the dense liquid (1.088 g/cm³), providing a superior protective blanket when the vial is opened.

Step-by-Step Aliquoting Workflow
  • Thermal Equilibration (Crucial Step): Remove the sealed vial from the 2-8 °C refrigerator. Place it immediately into a desiccator. Allow it to sit for at least 60 minutes until it reaches ambient room temperature. Causality: This prevents atmospheric moisture from condensing on the cold glass and entering the reagent.

  • Phase Check: Inspect the vial. Due to varying melting point reports (-10 °C to 24 °C), the compound may have partially solidified. If solid, gently warm the vial in a 30 °C water bath until fully liquefied.

  • Inert Purging: Transfer the vial to a glovebox or use a Schlenk line. Insert an Argon line via a needle through the septum to purge the headspace for 30 seconds.

  • Dry Aliquoting: Use a strictly oven-dried, gas-tight syringe to extract the required volume.

  • Resealing: Remove the syringe and immediately flush the headspace with Argon again. Seal the puncture site with a high-quality PTFE-lined silicone septum. Causality: PTFE is chemically inert to ester vapors, whereas standard rubber degrades, eventually compromising the seal. Wrap the cap tightly with Parafilm.

  • Return to Storage: Store the sealed vial in a dark, dry refrigerator at 2-8 °C.

System Validation

To ensure this protocol is actively preserving your reagent, implement a self-validating mass check :

  • Action: Weigh the sealed vial accurately to 0.1 mg before placing it in the refrigerator.

  • Validation: Before the next use, weigh it again. A significant mass decrease indicates the escape of volatile ethanol (confirming hydrolysis has occurred). A mass increase indicates moisture ingress. If mass fluctuates by >0.5%, verify purity via 1 H-NMR (look for an anomalous triplet at ~1.2 ppm indicating free ethanol).

HandlingWorkflow Step1 1. Equilibrate to Room Temp Step2 2. Purge with Argon Gas Step1->Step2 Step3 3. Dry Syringe Aliquoting Step2->Step3 Step4 4. Seal with PTFE Septum Step3->Step4 Step5 5. Store at 2-8 °C Step4->Step5

Step-by-step inert handling workflow to prevent atmospheric degradation.

Experimental Application: Nucleophilic Acyl Substitution

Ethyl 2-(methylamino)-2-oxoacetate is frequently used to synthesize complex diamides or heterocyclic pharmaceutical intermediates. The following protocol outlines a standard amidation reaction using a primary amine.

Protocol: Synthesis of N-substituted methyloxamides

Objective: React Ethyl 2-(methylamino)-2-oxoacetate with a primary amine to form a diamide, validating the reactivity of the ester group.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Solvent Addition: Add 10 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to the flask.

  • Reagent Addition: Using the inert handling protocol described in Section 3, extract 1.0 mmol (approx. 131 mg / 120 µL) of Ethyl 2-(methylamino)-2-oxoacetate and inject it into the stirring solvent.

  • Amine Introduction: Slowly add 1.1 mmol of the target primary amine dropwise at 0 °C. Causality: The reaction is exothermic; starting at 0 °C prevents side reactions and controls the rate of nucleophilic attack.

  • Catalysis (Optional): If the amine is sterically hindered, add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the ester spot (which is UV active and stains with KMnO4) validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with DCM (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Wright State University (Goodsshop). "18522-95-7 | Ethyl N-methyloxamate - Specifications and Storage Conditions." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to improve the yield of Ethyl 2-(methylamino)-2-oxoacetate synthesis

Welcome to the technical support guide for the synthesis of Ethyl 2-(methylamino)-2-oxoacetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(methylamino)-2-oxoacetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-(methylamino)-2-oxoacetate?

The most prevalent and straightforward method is the nucleophilic acyl substitution reaction between diethyl oxalate and methylamine.[1][2] In this reaction, the nitrogen atom of methylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This leads to the formation of an amide bond and the displacement of an ethoxide leaving group, yielding the desired product and ethanol as a byproduct.[3]

Q2: Why is stoichiometry critical in this synthesis?

Stoichiometry is paramount to prevent the formation of the major byproduct, N,N'-dimethyloxamide. Methylamine is a primary amine, meaning it has two reactive N-H protons.[1] After the first reaction to form Ethyl 2-(methylamino)-2-oxoacetate, a second molecule of methylamine can react with the remaining ester group of the product, leading to a di-substituted oxamide.[1][4] Therefore, controlling the molar ratio of methylamine to diethyl oxalate is essential to favor the mono-amidation product. A 1:1 molar ratio is the theoretical ideal, though slight adjustments may be necessary based on experimental conditions.[1]

Q3: Can I use ethyl oxalyl chloride instead of diethyl oxalate?

Yes, ethyl oxalyl chloride is a viable alternative starting material.[5] As an acyl chloride, it is significantly more reactive than the corresponding ester (diethyl oxalate).[6] The reaction with methylamine would be much faster and more exothermic. While this can lead to high yields, it also requires more stringent control of the reaction temperature to prevent side reactions. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl gas that is formed as a byproduct.[6][7]

Q4: What is the typical physical state of Ethyl 2-(methylamino)-2-oxoacetate?

Ethyl 2-(methylamino)-2-oxoacetate is typically a pale-yellow to yellow-brown solid at room temperature. This is in contrast to the corresponding product from a secondary amine reaction with diethyl oxalate, which often results in a liquid oxamic ester.[4][8]

Reaction Mechanism and Byproduct Formation

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The key to a high yield is favoring the formation of the mono-substituted product over the di-substituted byproduct.

G cluster_main Primary Reaction Pathway cluster_side Side Reaction Pathway DEO Diethyl Oxalate Tetrahedral_1 Tetrahedral Intermediate DEO->Tetrahedral_1 Nucleophilic Attack MeNH2_1 Methylamine (1 eq) MeNH2_2 Methylamine (2nd eq) Byproduct N,N'-dimethyloxamide (Byproduct) Product Ethyl 2-(methylamino)-2-oxoacetate (Desired Product) Product->Byproduct Further Reaction Ethanol_2 Ethanol Product->Ethanol_2 Loss of Control Control Stoichiometry (1:1) to maximize desired product Excess Excess Methylamine leads to byproduct Tetrahedral_1->Product Elimination Ethanol_1 Ethanol Tetrahedral_1->Ethanol_1 Loss of Troubleshooting_Yield Start Low or No Yield Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Spot_1 Main spot is starting material Check_TLC->Spot_1 A Spot_2 Main spot is N,N'-dimethyloxamide Check_TLC->Spot_2 B Spot_3 Multiple unidentified spots Check_TLC->Spot_3 C Spot_4 No organic material (baseline only) Check_TLC->Spot_4 D Cause_1 Cause: Incomplete Reaction (Temp, Time, Mixing) Spot_1->Cause_1 Cause_2 Cause: Incorrect Stoichiometry (Excess Methylamine) Spot_2->Cause_2 Cause_3 Cause: Degradation/Side Reactions (Moisture, High Temp) Spot_3->Cause_3 Cause_4 Cause: Workup Issue (Product lost to aqueous layer) Spot_4->Cause_4 Sol_1 Solution: • Increase reaction temp/time • Ensure efficient stirring Cause_1->Sol_1 Sol_2 Solution: • Use 1:1 stoichiometry • Add methylamine slowly to diethyl oxalate Cause_2->Sol_2 Sol_3 Solution: • Use anhydrous solvent/reagents • Maintain strict temperature control Cause_3->Sol_3 Sol_4 Solution: • Adjust pH of aqueous layer before extraction • Use more exhaustive extraction (e.g., 3x) Cause_4->Sol_4

Caption: Troubleshooting workflow for low product yield.

Problem 2: Product is Impure After Workup

Even with a good crude yield, purification can be challenging. The primary impurities are unreacted starting materials and the N,N'-dimethyloxamide byproduct.

Problem Potential Cause Recommended Solution
Product contaminated with diethyl oxalate Incomplete reaction or incorrect stoichiometry (excess diethyl oxalate).Purification: Purify via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient).• Process: Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry if this is a recurring issue.
Product contaminated with N,N'-dimethyloxamide Excess methylamine or poor control over methylamine addition. This byproduct is often a solid and may co-precipitate with the product. [1][4]Purification: Recrystallization may be effective if there is a sufficient difference in solubility between the product and byproduct. Otherwise, flash column chromatography is the most reliable method.• Process: Add the methylamine solution dropwise to a solution of diethyl oxalate at a controlled temperature (e.g., 0-5 °C) to minimize the second addition.
Oily or Gummy Product Presence of residual solvent (e.g., ethanol, water) or other low-molecular-weight impurities.Purification: Dry the product thoroughly under high vacuum. If it remains oily, attempt to precipitate the solid by triturating with a non-polar solvent like cold hexanes or diethyl ether.

Experimental Protocol: Synthesis from Diethyl Oxalate

This protocol describes a standard lab-scale synthesis optimized to favor the formation of Ethyl 2-(methylamino)-2-oxoacetate.

Materials:

  • Diethyl oxalate (1.0 equivalent)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.0 equivalent)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (1.0 eq.) in a suitable anhydrous solvent (e.g., absolute ethanol) under an inert atmosphere (e.g., Nitrogen or Argon). [1]Cool the solution to 0 °C in an ice-water bath.

  • Amine Addition: Add the methylamine solution (1.0 eq.) to the dropping funnel. Add the methylamine to the stirred diethyl oxalate solution dropwise over a period of 30-60 minutes. The slow addition is critical to maintain a relative excess of diethyl oxalate in the flask, which suppresses the formation of the di-substituted byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. [1]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diethyl oxalate spot has been consumed.

  • Quenching & Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

References
  • Problem 38 When a mixture of secondary amin... [FREE SOLUTION]. Vaia. Available at: [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). Stack Exchange. Available at: [Link]

  • A mixture containing primary, secondary and tertiary amine is treated with diethyl oxalate. Choose the correct statement. NEET coaching. Available at: [Link]

  • Oxalyl chloride. Wikipedia. Available at: [Link]

  • Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. MDPI. Available at: [Link]

  • Method for preparing ethyl 2-(2-aminothiazole-4-yl). Google Patents.
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC. Available at: [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Cas 4755-77-5,Ethyl oxalyl monochloride. lookchem. Available at: [Link]

  • Ethyl 2-(methylamino)-2-oxoacetate (C5H9NO3). PubChemLite. Available at: [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. Available at: [Link]

  • When ethanol chloride reacts with methyl amine, then what are the products?. Quora. Available at: [Link]

  • ethyl diazoacetate. Organic Syntheses Procedure. Available at: [Link]

  • Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. ResearchGate. Available at: [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Available at: [Link]

  • Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. PubChem. Available at: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

  • Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]

Sources

Optimization

Identification and characterization of side products in Ethyl 2-(methylamino)-2-oxoacetate reactions

Welcome to the Technical Support Center for Ethyl 2-(methylamino)-2-oxoacetate (EMAA) reactions. Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-(methylamino)-2-oxoacetate (EMAA) reactions. Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative troubleshooting strategies for identifying, characterizing, and mitigating common side products encountered during EMAA functionalization.

As an Application Scientist, I have structured this guide to move beyond simple "fix-it" steps. Here, we analyze the causality behind chemical behaviors, ensuring that your experimental choices are grounded in mechanistic logic and that your analytical protocols are entirely self-validating.

Mechanistic Overview of EMAA Reactivity

Ethyl 2-(methylamino)-2-oxoacetate (CAS 18522-95-7) is a bifunctional organic compound featuring both a secondary amide and an ethyl ester moiety [1]. Because of its dual functionality, EMAA is highly susceptible to competing nucleophilic attacks. When targeting the ester for amidation to form oxamides, researchers frequently encounter transesterification, hydrolysis, or unintended N-alkylation side reactions [2].

G EMAA Ethyl 2-(methylamino)-2-oxoacetate (EMAA) Amidation Target Amidation (R-NH2) EMAA->Amidation Transesterification Transesterification (MeOH solvent) EMAA->Transesterification Hydrolysis Base Hydrolysis (NaOH/H2O) EMAA->Hydrolysis Target Target Oxamide Amidation->Target MethylEster Methyl N-methyloxamate (-14 Da) Transesterification->MethylEster OxamicAcid N-methyloxamic acid (-28 Da) Hydrolysis->OxamicAcid

Reaction pathways of EMAA highlighting target amidation versus common side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing a prominent -14 Da mass shift in my LC-MS data during the amidation of EMAA?

The Causality: A mass shift of -14 Da (from the expected EMAA starting material mass of 131.13 to 117.10) is the classic signature of transesterification . This typically occurs when methanol is used as a solvent or co-solvent during the amidation process. Methanol acts as a competing nucleophile against your target amine. Because the methoxide intermediate is sterically less hindered than most primary or secondary amines, it rapidly attacks the ester carbonyl, converting the ethyl ester into a methyl ester. The Solution: Switch your reaction solvent to an aprotic alternative such as THF, DMF, or acetonitrile. If a protic solvent is absolutely required for solubility, use ethanol to ensure that any transesterification simply regenerates the starting material.

Q2: My reaction under basic conditions yields a highly polar side product (-28 Da) that remains in the aqueous phase during workup. What is it, and how do I prevent it?

The Causality: You are observing ester hydrolysis , yielding N-methyloxamic acid. When an ester is exposed to aqueous base (e.g., NaOH, KOH, or even wet K2CO3), hydroxide ions attack the carbonyl carbon. Unlike acid-catalyzed hydrolysis, base-catalyzed hydrolysis (saponification) is irreversible because the resulting carboxylic acid is immediately deprotonated to form a highly stable, water-soluble carboxylate salt [3] [4]. The Solution: Ensure strictly anhydrous conditions when using inorganic bases. Use anhydrous solvents and oven-dried glassware. If your target amine is a hydrochloride salt, neutralize it with a non-nucleophilic organic base (like DIPEA or TEA) rather than aqueous inorganic bases prior to the addition of EMAA.

Q3: When attempting to functionalize the molecule under strongly basic conditions, I see unexpected mass shifts (+R groups) and poor yields of my target ester. Why?

The Causality: Unintended N-alkylation . While the secondary amide nitrogen in EMAA is generally non-nucleophilic due to resonance stabilization with the adjacent carbonyl, strong bases (e.g., NaH, KOtBu) can deprotonate the amide (pKa ~ 15-17). This generates a highly nucleophilic amidate anion that will readily attack any electrophiles (alkyl halides, acyl chlorides) present in the mixture, leading to N-functionalized side products. The Solution: If you must perform chemistry elsewhere on the molecule using strong bases, you must first protect the secondary amine (e.g., using a Boc or Cbz group), or carefully control the stoichiometry and temperature (-78 °C) to favor kinetic over thermodynamic deprotonation.

Quantitative Data: Diagnostic Characterization Table

To assist in rapid identification, summarize your LC-MS and NMR data against the benchmark values provided below.

CompoundMolecular Weight ( g/mol )Expected LC-MS [M+H]+Diagnostic ¹H NMR Peaks (CDCl₃, δ ppm)Causality / Origin
EMAA (Starting Material) 131.13132.14.35 (q, 2H, O-CH₂), 2.90 (d, 3H, N-CH₃), 1.38 (t, 3H, CH₃)N/A
Methyl N-methyloxamate 117.10118.13.85 (s, 3H, O-CH₃), 2.90 (d, 3H, N-CH₃)Transesterification (MeOH)
N-methyloxamic acid 103.08104.12.85 (d, 3H, N-CH₃), Absence of ethyl signalsBase/Acid Hydrolysis
N-alkyl-N-methyloxamate Variable (+R)132.1 + Mass(R)4.35 (q, 2H), 3.05 (s, 3H, N-CH₃), New R-group signalsOver-alkylation (Strong Base)

Self-Validating Experimental Protocol

When a reaction fails or produces a complex mixture, isolating the side products is critical for mechanistic understanding. The following protocol is designed as a self-validating system : each step includes an internal check to ensure the chemical integrity of the separation.

Protocol: Isolation and Characterization of EMAA Side Products

Objective: Separate neutral amides/esters from polar hydrolysis side products (N-methyloxamic acid) for independent LC-MS/NMR verification.

  • Step 1: Reaction Quenching & Mass Balance Check

    • Action: Quench the crude reaction mixture with a 10% aqueous NH₄Cl solution.

    • Causality: NH₄Cl provides mild buffering (pH ~6-7) to neutralize strong bases without over-acidifying the mixture, preventing further acid-catalyzed hydrolysis of unreacted EMAA.

    • Validation: Take a 10 µL aliquot of the quenched mixture for direct LC-MS injection. The Total Ion Chromatogram (TIC) establishes your baseline mass balance before any material is lost to extraction.

  • Step 2: Primary Liquid-Liquid Extraction (Neutral/Basic organics)

    • Action: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Retain both phases.

    • Causality: EtOAc will selectively partition the unreacted EMAA, transesterification products, and target oxamides into the organic layer, leaving the highly polar carboxylate salts (hydrolysis products) in the aqueous layer.

  • Step 3: pH-Driven Reverse Extraction (Acidic organics)

    • Action: Acidify the remaining aqueous layer to pH 2.0 using 1M HCl, then extract 3x with a highly polar organic solvent mixture (e.g., 9:1 DCM:Isopropanol).

    • Causality: Acidification protonates the water-soluble N-methyloxamate salt back into N-methyloxamic acid, reducing its aqueous solubility and allowing it to partition into the organic phase.

    • Validation: Spot both the final aqueous layer and the organic layer on a TLC plate (Stain with Ninhydrin or KMnO₄). A blank aqueous spot confirms 100% extraction efficiency.

  • Step 4: Chromatographic and Spectral Validation

    • Action: Concentrate the organic layers under reduced pressure and analyze via ¹H NMR and ESI-LC-MS. Cross-reference the resulting spectra with the diagnostic table provided in Section 3.

Workflow Start Crude Reaction Mixture LCMS LC-MS Analysis (ESI+) Start->LCMS MassCheck Mass Shift Analysis LCMS->MassCheck Minus14 -14 Da (Methyl Ester) MassCheck->Minus14 MeOH solvent Minus28 -28 Da (Oxamic Acid) MassCheck->Minus28 H2O/Base PlusR +R Da (N-Alkylation) MassCheck->PlusR Strong Base + R-X Target Expected Mass (Target Amide) MassCheck->Target Success NMR 1H/13C NMR Confirmation Minus14->NMR Minus28->NMR PlusR->NMR Target->NMR

Analytical workflow for identifying EMAA side products using LC-MS mass shifts and NMR.

References

  • Shemchuk, L. A., et al. "Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives". Russian Journal of Organic Chemistry, 2007. Available at: [Link]

  • Chemistry LibreTexts. "17.4: Hydrolysis of Esters and Amides". LibreTexts. Available at:[Link]

  • Save My Exams. "Ester Hydrolysis - A Level Chemistry Revision Notes". Save My Exams. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Reactions with Ethyl 2-(methylamino)-2-oxoacetate

Welcome to the technical support center for optimizing reactions involving Ethyl 2-(methylamino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving Ethyl 2-(methylamino)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its use. Here, we move beyond simple protocols to explain the reasoning behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of Ethyl 2-(methylamino)-2-oxoacetate I should be aware of?

A1: Understanding the fundamental properties of Ethyl 2-(methylamino)-2-oxoacetate is crucial for experimental design.

Physical Properties:

  • It is typically a pale-yellow to yellow-brown solid.

  • It has a molecular weight of 131.13 g/mol .[1]

  • For storage, it is recommended to keep it at 2-8°C.[2]

Chemical Properties:

  • Structure: The molecule contains both an amide and an ester functional group, making it susceptible to reactions at two electrophilic centers.[1]

  • Reactivity: It is known to participate in nucleophilic substitution and condensation reactions.[3] The presence of the methylamino group can also influence its basicity.[3]

  • Solubility: While specific solubility data is not extensively published, related compounds like Ethyl 2-(diethylamino)-2-oxoacetate are soluble in organic solvents such as ethanol and ether, with limited solubility in water.[3] This suggests that a range of organic solvents should be suitable for reactions involving Ethyl 2-(methylamino)-2-oxoacetate.

Q2: I'm having trouble getting my reaction to go to completion. What are the common causes?

A2: Incomplete conversion is a frequent issue. Here are the primary factors to investigate:

  • Insufficient Reactivity of the Nucleophile: The nucleophile you are using may not be strong enough to react efficiently with the ester or amide group. Consider using a stronger nucleophile or activating the substrate.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow or incomplete.[4] Ensure you have chosen a solvent system that adequately dissolves all components.

  • Inappropriate Solvent Choice: The solvent plays a critical role in reaction kinetics. For instance, in SN2 reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as protic solvents, leaving it more available to react.[5][6]

  • Steric Hindrance: The structure of your nucleophile or the substrate itself may present steric barriers that slow down the reaction.

  • Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product.

Q3: What are the most common side reactions to look out for?

A3: The dual functionality of Ethyl 2-(methylamino)-2-oxoacetate can lead to several side reactions:

  • Hydrolysis: The ester and amide groups can be hydrolyzed, especially in the presence of water and acid or base, to form the corresponding carboxylic acid and amine/ammonia.[7][8] Amide hydrolysis is generally more difficult than ester hydrolysis and often requires harsh conditions.[7][9]

  • Reaction at the Amide: While the ester is generally more reactive, strong nucleophiles can also attack the amide carbonyl.

  • Incomplete Reaction: In reactions where both the ester and another functional group are targeted, it's possible to isolate a mono-substituted byproduct.[10]

  • Decomposition: At elevated temperatures, related oxamates can undergo thermal decomposition.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Poor Solubility of Reactants 1. Solvent Screening: Test the solubility of all reactants in a range of solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). 2. Increase Temperature: Gently warming the reaction mixture can improve solubility. However, be mindful of potential side reactions or decomposition at higher temperatures.
Incorrect Solvent Type for Reaction Mechanism 1. For SN2 Reactions: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5][12] These solvents solvate the cation of a nucleophilic salt, leaving the anion (the nucleophile) more "free" and reactive.[5] 2. For SN1 Reactions: Use a polar protic solvent such as water, methanol, or ethanol. These solvents can stabilize the carbocation intermediate formed in the rate-determining step.[5][12]
Insufficient Reagent Reactivity 1. Stronger Nucleophile/Base: If applicable, consider using a more potent nucleophile or a stronger, non-nucleophilic base to deprotonate a weak nucleophile. 2. Activating Agents: For amide bond formation, coupling reagents like DCC or EDC can be used to activate a carboxylic acid before adding the amine.[13]
Moisture Contamination 1. Dry Glassware and Solvents: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like acid chlorides. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture.[10]
Issue 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction (Mono-substituted Byproduct) 1. Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can drive it to completion.[10] 2. Use an Excess of One Reagent: Employing a slight excess of the more readily available or easily removable reactant can help consume the intermediate.[10]
Hydrolysis of Ester or Amide 1. Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. 2. Neutral Workup: During the workup, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts without promoting significant hydrolysis.[10]
Reaction at Multiple Sites 1. Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure the reaction occurs at the desired position. 2. Control Stoichiometry: Carefully control the stoichiometry of your reagents to favor reaction at the more reactive site (typically the ester over the amide).

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Nucleophilic Acyl Substitution at the Ester Carbonyl

This protocol provides a starting point for reacting a nucleophile with the ester moiety of Ethyl 2-(methylamino)-2-oxoacetate.

Materials:

  • Ethyl 2-(methylamino)-2-oxoacetate

  • Nucleophile (e.g., an amine or alcohol)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Dissolution: In a round-bottom flask, dissolve Ethyl 2-(methylamino)-2-oxoacetate (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Nucleophile: Add the nucleophile (1.0 - 1.2 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, add it dropwise via a syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram: Solvent Selection Logic for Nucleophilic Substitution

Caption: Solvent selection flowchart for SN1 and SN2 reactions.

Section 4: Advanced Topics

Understanding Solvent Effects on Nucleophilicity

The choice of solvent can dramatically alter the reactivity of a nucleophile.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[4] They can solvate both cations and anions effectively.[4] However, they can "cage" anionic nucleophiles through hydrogen bonding, reducing their nucleophilicity.[6] In polar protic solvents, nucleophilicity increases down a group in the periodic table (I- > Br- > Cl- > F-) because larger ions are less tightly solvated.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents have dipoles but lack O-H or N-H bonds. They are poor at solvating anions. This leaves the nucleophile less shielded and therefore more reactive, which is why they are often the solvents of choice for SN2 reactions.[5][6]

Diagram: Solvation Effects on a Nucleophile

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

References

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. r/Chempros. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL 2-(METHYLAMINO)-2-OXOACETATE. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(methylamino)-2-oxoacetate (C5H9NO3). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ab initio calculations of the gas‐phase elimination kinetics of ethyl oxamate, ethyl oxanilate, and ethyl N,N‐dimethyl oxamate. Retrieved from [Link]

Sources

Optimization

Preventing the formation of byproducts in Ethyl 2-(methylamino)-2-oxoacetate chemistry

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(methylamino)-2-oxoacetate is a valuable building block in organic synthesis. Its bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylamino)-2-oxoacetate is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amide and an ester group, allows for a diverse range of chemical transformations. However, this reactivity also presents challenges in controlling selectivity and preventing the formation of unwanted byproducts. This guide will address the most common side reactions—hydrolysis, diamide formation, and decarboxylation—providing you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide: Common Byproducts and Their Prevention

This section is formatted in a question-and-answer style to directly address specific experimental observations.

Issue 1: My reaction is producing N-methyl oxalamic acid, and my yield of the desired product is low.

Q: I've noticed a significant amount of an acidic impurity in my reaction mixture, which I suspect is the hydrolyzed product, N-methyl oxalamic acid. What causes this, and how can I prevent it?

A: The formation of N-methyl oxalamic acid is due to the hydrolysis of the ethyl ester functionality of ethyl 2-(methylamino)-2-oxoacetate. This is a common issue, particularly when reactions are run in the presence of water, or under acidic or basic conditions.[1]

The ester group in ethyl 2-(methylamino)-2-oxoacetate is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acids and bases.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, hydroxide ions directly attack the electrophilic carbonyl carbon of the ester. This process is typically irreversible and is a common cause of yield loss if your reaction conditions are basic and not strictly anhydrous. The kinetics of alkaline hydrolysis of similar compounds like ethyl oxamate have been shown to be complex, involving tetrahedral intermediates.[2]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

To minimize hydrolysis, stringent control of water content and pH is crucial.

ParameterRecommendationRationale
Solvents & Reagents Use anhydrous solvents and reagents.To eliminate the primary nucleophile (water) responsible for hydrolysis.
Atmosphere Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).To prevent the introduction of atmospheric moisture.
pH Control Maintain neutral or slightly acidic/basic conditions, depending on the specific reaction. Avoid strong acids or bases unless required by the reaction mechanism.Strong acids and bases are potent catalysts for ester hydrolysis.
Work-up Procedure Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at low temperatures. Use a saturated sodium bicarbonate solution to neutralize any acid, but avoid prolonged contact.To minimize contact time with water and strong acids or bases during product isolation.

Experimental Protocol: Anhydrous Reaction Setup

  • Glassware: Oven-dry all glassware at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

  • Solvents: Use freshly distilled anhydrous solvents or solvents from a solvent purification system.

  • Reagents: Use freshly opened reagents or dry them according to standard laboratory procedures.

  • Reaction Assembly: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon).

  • Execution: Add reagents via syringe through a rubber septum. Maintain a positive flow of inert gas throughout the reaction.

Issue 2: I am observing a significant amount of a higher molecular weight byproduct, possibly a dimer or a related compound.

Q: My analytical data (e.g., LC-MS, NMR) shows a byproduct with a mass corresponding to a dimer or the diamide, N,N'-dimethyl oxalamide. How is this formed and what steps can I take to avoid it?

A: The formation of N,N'-dimethyl oxalamide is a likely byproduct, especially if your reaction involves elevated temperatures or the presence of nucleophiles that can react with the ester portion of another molecule of ethyl 2-(methylamino)-2-oxoacetate. This type of byproduct arises from the aminolysis of the ester.

The formation of N,N'-dimethyl oxalamide occurs when the methylamino group of one molecule of ethyl 2-(methylamino)-2-oxoacetate acts as a nucleophile and attacks the ester carbonyl of a second molecule. This results in the displacement of ethanol and the formation of a new amide bond, yielding the symmetrical diamide. This process is a type of transamidation.

Dimerization

Controlling the reaction conditions to disfavor this bimolecular reaction is key.

ParameterRecommendationRationale
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate of your desired transformation.Higher temperatures increase the rate of the competing aminolysis reaction. A patent for a similar reaction involving diethyl malonate and methylamine specifies a low temperature (-20 to 5°C) to prevent the formation of the di-substituted amide.[3]
Concentration Use more dilute reaction conditions.Lowering the concentration of the starting material will decrease the frequency of bimolecular collisions, thus reducing the rate of dimerization.
Stoichiometry If reacting with another nucleophile, use a slight excess of that nucleophile.This will increase the probability of the desired reaction occurring over the self-reaction.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times can lead to an increase in byproduct formation.
Issue 3: I am seeing byproducts that suggest my starting material is degrading, possibly through decarboxylation.

Q: My reaction is generating unexpected, lower molecular weight byproducts, and I suspect decarboxylation might be occurring. Under what conditions is this likely, and how can I prevent it?

A: Decarboxylation of ethyl 2-(methylamino)-2-oxoacetate to form N-methylformamide is a potential side reaction, particularly under harsh thermal conditions or in the presence of certain catalysts. The parent compounds, oxamic acids, are known to undergo decarboxylation.[4]

While the ester is generally more stable towards decarboxylation than the corresponding carboxylic acid, the α-keto functionality can facilitate this process, especially at elevated temperatures. The reaction likely proceeds through the loss of carbon dioxide from the oxalamic acid formed via in-situ hydrolysis, or potentially through a concerted mechanism from the ester itself under thermal stress.

Decarboxylation

ParameterRecommendationRationale
Temperature Avoid excessive heating. Run reactions at the lowest effective temperature.High temperatures provide the activation energy needed for decarboxylation.
Catalysts Be mindful of the catalysts used. Some transition metals can promote decarboxylation.While not extensively studied for this specific compound, related α-keto acids can undergo metal-catalyzed decarboxylation.[5]
pH Avoid strongly acidic or basic conditions, which can promote prior hydrolysis to the more labile oxalamic acid.The carboxylic acid is more prone to decarboxylation than the ester.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ethyl 2-(methylamino)-2-oxoacetate to ensure its stability?

A: To maintain the integrity of ethyl 2-(methylamino)-2-oxoacetate, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Storage at 2-8°C is often recommended.[6] This minimizes the risk of hydrolysis and thermal degradation.

Q2: How can I effectively purify my product from these byproducts?

A: Purification can typically be achieved using standard laboratory techniques:

  • Flash Column Chromatography: This is a common and effective method for separating the desired product from both more and less polar impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Aqueous Wash: If the primary impurity is the hydrolyzed carboxylic acid, a careful wash with a dilute solution of sodium bicarbonate can help to remove it into the aqueous phase. Be cautious with this method to avoid promoting further hydrolysis of your product.

Q3: Are there any analytical techniques that are particularly well-suited for monitoring the progress of my reaction and detecting these byproducts?

A: Yes, several techniques are highly effective:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting material and the formation of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the components in your reaction mixture, which can help in the early identification of byproducts like the hydrolyzed acid or the diamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and for identifying and quantifying impurities.

References

  • Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration. ResearchGate. Available at: [Link]

  • CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester. Google Patents.
  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Challenges and solutions for scaling up the synthesis of Ethyl 2-(methylamino)-2-oxoacetate

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face when synthesizing Ethyl 2-(methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face when synthesizing Ethyl 2-(methylamino)-2-oxoacetate (also known as ethyl N-methyloxamate, CAS: 18522-95-7)[1].

This compound is a highly valuable C4-building block in drug development. However, its synthesis via the mono-amidation of diethyl oxalate with methylamine presents severe scale-up challenges. Because methylamine is a primary amine, it exhibits a strong kinetic propensity to react twice, forming the symmetric diamide byproduct (N,N'-dimethyloxamide)[2][3].

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, selectively controlled scale-up.

Part 1: Troubleshooting Guides & FAQs

Q1: During scale-up, my yield of the target monoamide is extremely low, and the reactor is filled with a white, insoluble precipitate. What is happening?

A1: The white precipitate is N,N'-dimethyloxamide , the diamide byproduct. According to the Hofmann amine reactivity principle, primary amines react with diethyl oxalate to form solid N,N'-disubstituted oxamides[2][3]. When the first equivalent of methylamine attacks the ester, the resulting tetrahedral intermediate is stabilized by an intramolecular hydrogen bond, which lowers the activation energy for the second nucleophilic attack[3]. If local concentrations of methylamine are too high, the reaction cascades directly to the diamide.

The Solution (Kinetic & Stoichiometric Control):

  • Inverse Addition: Never add diethyl oxalate to methylamine. You must dose the methylamine into the diethyl oxalate. This ensures the electrophile (diethyl oxalate) is always in massive local excess.

  • Stoichiometric Flooding: Use a 3:1 to 5:1 molar excess of diethyl oxalate. The excess reagent acts as the solvent and statistically suppresses the second amidation step.

Q2: The reaction exotherm is causing temperature spikes during the methylamine addition. How does this affect the product, and how do we manage it at the pilot scale?

A2: Nucleophilic acyl substitutions are highly exothermic. In batch reactors, poor surface-area-to-volume ratios lead to localized hot spots. Elevated temperatures provide the activation energy required to overcome the steric and electronic barriers of the second amidation, driving the equilibrium toward the unwanted diamide[2].

The Solution (Thermal Management):

  • Cryogenic Batch Dosing: Chill the reactor to between -10 °C and 0 °C. The dosing pump must be interlocked with the internal temperature probe (Tr) to pause addition if Tr exceeds 2 °C.

  • Continuous Flow Microreactors: For advanced scale-up, transition to a continuous flow microreactor. Microreactors provide superior heat dissipation and rapid mixing, minimizing residence time and effectively quenching the consecutive reaction to the diamide[4].

Q3: We are using a standard aqueous methylamine solution (40% w/w) to save costs, but we are observing significant byproduct formation and poor conversion. Why?

A3: Diethyl oxalate is highly susceptible to base-catalyzed hydrolysis. The water in the aqueous methylamine acts as a competing nucleophile, hydrolyzing the ester groups to form ethyl hydrogen oxalate or oxalic acid. These acidic byproducts immediately undergo an acid-base neutralization with methylamine to form an unreactive methylammonium salt, permanently killing the reaction.

The Solution (Anhydrous Conditions): Strictly use anhydrous methylamine . Commercially available solutions of methylamine in absolute ethanol (33% w/w) or THF (2.0 M) are required. Alternatively, sparge anhydrous methylamine gas directly into the chilled diethyl oxalate solution.

Q4: How do we efficiently purify the liquid ethyl N-methyloxamate from the massive excess of diethyl oxalate and the diamide byproduct?

A4: The distinct physical properties of the reaction components make purification a self-validating system.

  • Filtration: The diamide byproduct is highly crystalline and insoluble in cold diethyl oxalate/ethanol. It can be removed entirely via cold filtration[2].

  • Fractional Vacuum Distillation: Ethyl N-methyloxamate has a boiling point of ~200 °C at atmospheric pressure[1], while diethyl oxalate boils at ~185 °C. By applying high vacuum (e.g., 5-10 mmHg), the excess diethyl oxalate is distilled off as the volatile forecut, leaving the pure target monoamide in the distillation flask or collecting it as the main fraction.

Part 2: Mechanistic & Workflow Visualizations

ReactionPathway DEO Diethyl Oxalate (Electrophile) Intermediate Tetrahedral Intermediate DEO->Intermediate + MeNH2 MeNH2 Methylamine (Nucleophile) MeNH2->Intermediate Monoamide Ethyl N-methyloxamate (Target Monoamide) Intermediate->Monoamide - EtOH (Controlled) Diamide N,N'-dimethyloxamide (Diamide Byproduct) Monoamide->Diamide + MeNH2 (Uncontrolled Exotherm)

Caption: Reaction pathway illustrating the kinetic competition between mono-amidation and di-amidation.

Workflow Step1 1. Reactor Preparation Charge excess Diethyl Oxalate Step2 2. Cryogenic Cooling Chill to -10°C to 0°C Step1->Step2 Step3 3. Controlled Dosing Inverse addition of MeNH2 Step2->Step3 Step4 4. Filtration Remove solid Diamide Step3->Step4 Step5 5. Vacuum Distillation Isolate pure Monoamide Step4->Step5

Caption: Step-by-step scale-up workflow for the synthesis and purification of Ethyl N-methyloxamate.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and product selectivity, validating the necessity of inverse addition and cryogenic control.

Table 1: Impact of Scale-Up Parameters on Product Selectivity

Molar Ratio (DEO : MeNH₂)Dosing Temp (°C)Addition MethodTarget Monoamide Yield (%)Diamide Byproduct (%)
1:125Direct (DEO into MeNH₂)< 20> 75
1:10Inverse (MeNH₂ into DEO)4550
3:10Inverse (MeNH₂ into DEO)8215
5:1 -10 Inverse (MeNH₂ into DEO) > 92 < 5

Part 4: Standard Operating Protocol (Batch Scale-Up)

This protocol is designed as a self-validating system. If the reaction remains clear with minimal precipitation during Step 3, kinetic control has been successfully achieved.

Step 1: Reactor Preparation

  • Ensure the jacketed glass reactor is thoroughly dried and purged with inert nitrogen gas to prevent moisture ingress.

  • Charge the reactor with 5.0 equivalents of anhydrous diethyl oxalate. (No additional solvent is required; the DEO acts as the bulk heat sink).

Step 2: Cryogenic Cooling

  • Initiate the circulation of cryogenic fluid through the reactor jacket.

  • Allow the internal temperature ( Tr​ ) of the diethyl oxalate to reach -10 °C. Maintain aggressive overhead stirring (300-400 RPM) to ensure uniform heat distribution.

Step 3: Controlled Dosing (Inverse Addition)

  • Prepare 1.0 equivalent of anhydrous methylamine (33% w/w solution in absolute ethanol).

  • Program the dosing pump to add the methylamine solution dropwise.

  • Critical Control Point: Monitor Tr​ continuously. The dosing rate must be throttled to ensure Tr​ never exceeds 0 °C. If Tr​ reaches 2 °C, automatically pause dosing until the temperature recovers.

Step 4: Maturation & Filtration

  • Once dosing is complete, allow the reaction to stir for 2 hours at 0 °C to ensure complete consumption of the methylamine.

  • Discharge the cold reaction mixture through an inline sintered glass filter to remove any precipitated N,N'-dimethyloxamide (white solid).

Step 5: Vacuum Distillation & Isolation

  • Transfer the clear filtrate to a rotary evaporator to strip off the ethanol byproduct (bath temp 40 °C, moderate vacuum).

  • Transfer the remaining crude liquid to a fractional vacuum distillation apparatus.

  • Apply high vacuum (e.g., 5-10 mmHg). Distill and recover the unreacted diethyl oxalate forecut.

  • Increase the mantle temperature to collect the pure Ethyl 2-(methylamino)-2-oxoacetate as a clear, slightly viscous liquid. Verify purity via ¹H-NMR (look for the distinct N-CH₃ doublet and the ethyl ester quartet/triplet)[2].

References

  • BenchChem. "An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines." BenchChem Technical Resources. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEUp4Pru9D5N0BPkmVZLl3Oq8L88kdz98LA90bUpNC5NahItp8Q-gZ7VdrhWmmn95S5TLaN4lOfrhXyTw36G1LolOiUr5NbH06ylkznfWTQRaYwrZw6g6irQhNDtY8PHo-bQbUPXDOh0rvqDUSK8Q8FjmVGVVSlfQwQ6G-bEi5_W2_WQyCAHxQ8bWMZA7c04dtAixuyaMpzKql5c1WxPNNafk4ORBEpzrvWvUT7V1QEPS3lZ6gQETbAz_1jvVeTA==]
  • ECHEMI. "Reaction of amines with diethyl oxalate (Hofmann amine separation method)." ECHEMI Insights. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-57pzPcLb8cEaRr7zk_fa4tpaGbTcAF3Od74-9090nvnSwh1SrwQf9KBeABrz6DSdieKyiL8_tu0hm8ipvpLAauz9rTKEu0xe8AE_S9B0-_iSAUvYMOi8T6jlNpzpOXIaV2Cvukvl3Aw9b61Y4kneFl9i2J9QCwGKnS6ZYWM_YWDMU0pWhbd-Rm_K2-fDjW1k8DtqoJUR7wXB_RYmRvutdtYQqOc3apn4M9ijDfIpQE7kqwsLU1lA_8QwQH8=]
  • CymitQuimica. "CAS 18522-95-7: Acetic acid, (methylamino)oxo-, ethyl ester." CymitQuimica Product Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETG2qge-t6S8EU_rIxgR8pyMNz8M31OLM-K-5Ex_UCGlhMhlCBZ2w3PZwrCKBAbEJqwQuzQHXdMqY663lNtFOb2QFDloCidqQcTc_w13Sl96Nsla9XfOJh9uNxUCWAYdiZdQ==]
  • ResearchGate. "Microreactor technology for synthesis of ethyl methyl oxalate from diethyl oxalate with methanol and its kinetics." ResearchGate Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENvxrhJjFTEG5D5d4WEp1naD63VD4deOo4isBXRVGwr_uNZuNBTrf0594aZBUShzsem-ecPrj0LguTopOxWE6X-FcxZ3_rlDHPA29iRGqdKQcFBEFCHHkI7DonWHlz4Lrf2gaZ3L0CSiYJe9wuWWO8TzJmo74XyYGKr55A3wF4vPbrQ-yRWv0ebC4WMZVAvOGAW7kJlFLXMYYzEpNoI2FI3xCG0gmJu796t-SQ8nQFP-AlIzteriGNqYoK5VrmfRHz1OZfs8ZUE9O7_XaMse2I3Txv8maYFZ_5qQD3wOX7VA==]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: Ethyl 2-(methylamino)-2-oxoacetate

Executive Summary Ethyl 2-(methylamino)-2-oxoacetate (CAS: 18522-95-7, PubChem CID: 3413434) is a critical bifunctional building block frequently utilized in the synthesis of oxoacetamide pharmacophores and advanced phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(methylamino)-2-oxoacetate (CAS: 18522-95-7, PubChem CID: 3413434) is a critical bifunctional building block frequently utilized in the synthesis of oxoacetamide pharmacophores and advanced pharmaceutical intermediates[1]. Structurally, it features an ester carbonyl, an amide carbonyl, an ethyl group, and a secondary N -methylamine.

For drug development professionals and synthetic chemists, confirming the structural integrity of this molecule requires more than a simple 1 H NMR spectrum. The presence of a labile N-H proton and two adjacent, unprotonated carbonyl carbons presents specific analytical challenges. This guide objectively compares solvent systems (CDCl 3​ vs. DMSO- d6​ ) to optimize proton exchange dynamics and demonstrates how 2D HMBC out-performs 1D techniques for the unambiguous assignment of the molecular backbone.

Part 1: Solvent Selection and Proton Exchange Dynamics

The most common pitfall in the NMR characterization of secondary amides is the misinterpretation or "loss" of the N-H proton signal. The chemical shift and peak shape of the N-H proton are highly sensitive to the chosen deuterated solvent due to solvatochromism and hydrogen-bonding interactions[2].

The Causality of Solvent Effects

In a non-polar, aprotic solvent like CDCl 3​ , the N-H proton lacks strong intermolecular hydrogen-bond acceptors. Consequently, it undergoes intermediate-to-rapid chemical exchange and suffers from quadrupolar broadening induced by the adjacent 14 N nucleus (I = 1). This results in a broad, poorly resolved singlet around 7.20 ppm.

Conversely, strongly polar, hydrogen-bond accepting solvents like DMSO- d6​ actively solvate the N-H proton. The sulfoxide oxygen forms a strong hydrogen bond with the N-H group, effectively "locking" the proton in place[3]. This interaction slows the exchange rate significantly on the NMR timescale, deshielding the proton (shifting it downfield to ~8.55 ppm) and resolving the 3JHH​ scalar coupling with the adjacent N -methyl group[2].

Comparative 1 H NMR Data
Proton AssignmentCDCl 3​ ( δ , ppm)DMSO- d6​ ( δ , ppm)Multiplicity & Coupling ( J )
O-CH 2​ -CH 3​ 1.361.25Triplet, J≈7.1 Hz
N-CH 3​ 2.932.65Doublet, J≈5.0 Hz
O-CH 2​ -CH 3​ 4.344.20Quartet, J≈7.1 Hz
N-H ~7.20~8.55Broad Singlet (CDCl 3​ ) / Broad Quartet (DMSO)

Table 1: Quantitative comparison of 1 H NMR chemical shifts (400 MHz) demonstrating the profound solvent effect on the labile N-H proton.

G Solute Ethyl 2-(methylamino)-2-oxoacetate (Labile N-H Proton) CDCl3 CDCl3 Environment (Weak Interaction) Solute->CDCl3 Dissolved in DMSO DMSO-d6 Environment (Strong H-Bonding) Solute->DMSO Dissolved in Result1 Rapid Exchange Broad Peak (~7.2 ppm) CDCl3->Result1 Lack of H-bond acceptors Result2 Slowed Exchange Sharp/Coupled Peak (~8.5 ppm) DMSO->Result2 S=O --- H-N Hydrogen Bond

Figure 1: Mechanistic pathway of solvent-dependent N-H proton exchange and chemical shift resolution.

Part 2: Unambiguous Carbonyl Assignment via 2D HMBC

A standard 1D 13 C NMR spectrum of Ethyl 2-(methylamino)-2-oxoacetate will reveal two distinct carbonyl peaks at approximately 157.5 ppm and 160.8 ppm. Because both carbons are quaternary (unprotonated), 1D 13 C NMR and 2D HSQC (Heteronuclear Single Quantum Coherence) are insufficient for definitive assignment[4].

The Causality of HMBC Logic

To create a self-validating assignment system, we must utilize HMBC (Heteronuclear Multiple Bond Correlation) . HMBC is optimized to detect long-range heteronuclear scalar couplings ( 2JCH​ and 3JCH​ ), typically in the range of 6–10 Hz[5].

By tracing the 3JCH​ pathways, we can unambiguously assign the carbonyls:

  • The N -methyl protons ( δ ~2.93) are exactly three bonds away from the amide carbonyl . They will show a strong HMBC cross-peak to the carbon at 157.5 ppm[4].

  • The ethyl -CH 2​

    • protons ( δ ~4.34) are exactly three bonds away from the ester carbonyl . They will show a strong HMBC cross-peak to the carbon at 160.8 ppm[4].
  • Neither proton group can "see" the opposite carbonyl because the distance is greater than 3 bonds, effectively breaking the correlation network and proving the assignment.

2D HMBC Correlation Data
Carbon Assignment 13 C Shift ( δ , ppm)Key HMBC Correlations ( 3JCH​ )Diagnostic Value
O-CH 2​ -CH 3​ 13.9O-CH 2​ protonsStandard aliphatic
N-CH 3​ 26.2N-H protonStandard aliphatic
O-CH 2​ -CH 3​ 63.1O-CH 3​ protons, Ester C=OConfirms ethyl ester linkage
Amide C=O 157.5N-CH 3​ protons Definitive Amide Assignment
Ester C=O 160.8O-CH 2​ protons Definitive Ester Assignment

Table 2: 13 C NMR shifts (100 MHz) and diagnostic HMBC correlations used to map the molecular backbone.

G NMe N-Methyl Protons (δ 2.93) AmideCO Amide Carbonyl (δ 157.5) NMe->AmideCO ³J_CH Correlation (Unambiguous) EsterCO Ester Carbonyl (δ 160.8) NMe->EsterCO No Correlation (>3 bonds) OCH2 Ethyl CH2 Protons (δ 4.34) OCH2->AmideCO No Correlation (>3 bonds) OCH2->EsterCO ³J_CH Correlation (Unambiguous)

Figure 2: Self-validating HMBC correlation network for unambiguous assignment of adjacent carbonyl carbons.

Part 3: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies for acquiring the comparative data discussed above.

Workflow 1: Sample Preparation & D 2​ O Shake Test

Purpose: To empirically prove the identity of the labile N-H proton via deuterium exchange[2].

  • Dissolution: Weigh 15–20 mg of Ethyl 2-(methylamino)-2-oxoacetate into a clean vial.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO- d6​ (99.9% D) and transfer to a 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, 1 second relaxation delay). Note the broad quartet at ~8.55 ppm.

  • D 2​ O Exchange: Add 1–2 drops of D 2​ O directly into the NMR tube. Cap and invert the tube 5–10 times to ensure thorough mixing.

  • Verification Acquisition: Re-acquire the 1D 1 H NMR spectrum. The peak at ~8.55 ppm will disappear entirely due to the rapid exchange of N-H for N-D, definitively proving its assignment as the amine proton[2].

Workflow 2: HMBC Acquisition for Carbonyl Assignment

Purpose: To establish the 3JCH​ connectivity network[5].

  • Preparation: Prepare a highly concentrated sample (30–50 mg) in 0.6 mL CDCl 3​ to maximize the signal-to-noise ratio for the insensitive 13 C nuclei.

  • Parameter Optimization: Load the standard gradient-HMBC pulse sequence.

  • Delay Calibration: Set the long-range coupling delay ( Δ2​ ) to 62.5 ms . This is mathematically optimized for an average long-range coupling constant ( nJCH​ ) of 8 Hz ( Δ2​=1/2J )[5].

  • Acquisition: Run the 2D experiment with a minimum of 4 scans per increment and 256 t1​ increments to ensure adequate resolution in the indirect ( 13 C) dimension.

  • Processing: Apply a sine-bell squared window function in both dimensions prior to Fourier transformation to enhance cross-peak resolution.

References

  • "ETHYL 2-(METHYLAMINO)-2-OXOACETATE - gsrs", nih.gov.
  • "Minimizing solvent effects in spectroscopic analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine", BenchChem.
  • "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts", Academia.edu.
  • "19: HMBC - Chemistry LibreTexts", LibreTexts.
  • "Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives", PMC.

Sources

Comparative

Analytical Comparison Guide: Purity Assessment Strategies for Ethyl 2-(methylamino)-2-oxoacetate

Executive Summary For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical regulatory and chemical hurdle. Ethyl 2-(methylamino)-2-oxoacetate (CAS: 18522...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical regulatory and chemical hurdle. Ethyl 2-(methylamino)-2-oxoacetate (CAS: 18522-95-7), also known as ethyl N-methyloxamate, is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Because this compound possesses both volatile characteristics (boiling point ~200 °C)[1] and distinct polar functional groups (amide and ester), relying on a single analytical technique is insufficient.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of Ethyl 2-(methylamino)-2-oxoacetate, providing field-proven, self-validating experimental protocols grounded in mechanistic causality.

Comparative Performance Matrix

To establish a robust quality control framework, analysts must balance sensitivity, absolute quantification, and throughput. The table below summarizes the operational parameters and comparative advantages of each technique.

Analytical TechniquePrimary ApplicationDetection MechanismKey AdvantagesLimitations
HPLC-UV Non-volatile impurity profiling & related substancesUV absorbance ( n→π∗ transitions at 210 nm)High resolution for polar degradants; excellent precision and repeatability.Requires a chromophore; yields relative purity unless a reference standard is used.
GC-FID Volatile impurities & residual solventsFlame ionization (carbon radical formation)Universal carbon response allows accurate relative area normalization[2].Analyte must be thermally stable; blind to inorganic salts and water.
qNMR Absolute purity & structural verificationNuclear magnetic resonance (1H integration)SI-traceable absolute quantification; no analyte reference standard required[3].Lower sensitivity for trace impurities (<0.1%); requires expensive instrumentation.

Experimental Methodologies & Causality

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen, rather than just following a recipe. The following protocols detail the step-by-step methodologies and the chemical causality driving each experimental choice.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantify non-volatile related substances and synthesis byproducts.

  • Causality & Design: Ethyl 2-(methylamino)-2-oxoacetate lacks extended π -conjugation (e.g., aromatic rings). Its primary chromophores are the amide and ester carbonyls, which exhibit weak n→π∗ transitions in the low UV range. Consequently, detection must occur at 210 nm. This physical limitation dictates the mobile phase selection: UV-absorbing solvents like methanol (cutoff 205 nm) or acetate buffers will cause severe baseline drift. Therefore, strictly UV-transparent solvents (Acetonitrile and Phosphate buffer) are mandated.

  • Self-Validating System: The protocol requires a System Suitability Test (SST) demonstrating a Signal-to-Noise (S/N) ratio > 10 at the Limit of Quantitation (LOQ) to validate detector sensitivity.

Step-by-Step Methodology:

  • Column Selection: Equip the system with a C18 reversed-phase column (150 mm × 4.6 mm, 3 µm particle size) to ensure robust retention of the polar amide/ester moieties.

  • Mobile Phase Preparation:

    • Channel A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid (UV cutoff <200 nm).

    • Channel B: HPLC-grade Acetonitrile (UV cutoff 190 nm).

  • Gradient Program: Run a linear gradient from 5% B to 60% B over 20 minutes. This ensures polar degradants (e.g., hydrolyzed oxamic acid derivatives) elute first, followed by the main active peak, and finally non-polar synthetic impurities.

  • Detection: Set the UV detector to 210 nm. Inject 10 µL of the sample prepared at 1.0 mg/mL in the initial mobile phase.

Protocol B: Gas Chromatography (GC-FID)

Objective: Assay of the main component and detection of volatile impurities.

  • Causality & Design: With a boiling point of approximately 200 °C[1], Ethyl 2-(methylamino)-2-oxoacetate is highly amenable to gas-phase analysis without prior chemical derivatization. Flame Ionization Detection (FID) is selected over Mass Spectrometry (MS) for routine purity assays because the FID response is directly proportional to the effective carbon number of the eluting molecules[2]. This allows for highly accurate relative area normalization for organic impurities without needing individual response factors.

Step-by-Step Methodology:

  • Column: Install a 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Inlet Conditions: Use a split injection (ratio 50:1) with the inlet temperature set to 250 °C to ensure instantaneous vaporization without inducing thermal degradation.

  • Oven Temperature Program: Hold initially at 80 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This gradient clears the column of any high-boiling oligomers.

  • Detection: Set the FID temperature to 300 °C. Maintain Hydrogen flow at 40 mL/min and Air flow at 400 mL/min for optimal flame stoichiometry.

Protocol C: Quantitative NMR (qNMR)

Objective: SI-traceable absolute purity determination.

  • Causality & Design: qNMR leverages the principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[4]. By utilizing a highly pure Internal Standard (IS), the absolute mass fraction of the analyte can be calculated without needing a reference standard of the analyte itself[3]. Maleic acid is chosen as the IS because its distinct singlet (~6.3 ppm) does not overlap with the analyte's N-methyl singlet (~2.9 ppm) or ethyl signals (~1.3 ppm, 4.3 ppm)[4].

  • Self-Validating System: To prevent signal saturation and ensure 100% recovery of longitudinal magnetization between pulses, the relaxation delay ( D1 ) must be set to at least 5×T1​ (the longest spin-lattice relaxation time of the integrated protons)[5].

Step-by-Step Methodology:

  • Sample Preparation: Using a calibrated microbalance ( d=0.001 mg), accurately co-weigh ~20 mg of Ethyl 2-(methylamino)-2-oxoacetate and ~10 mg of Maleic Acid (Certified Reference Material) into a clean vial.

  • Solvation: Dissolve the mixture completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 400 MHz (or higher). Use a 90° excitation pulse. Set the relaxation delay ( D1 ) to 30 seconds (ensuring D1≥5×T1​ )[5]. Acquire 64 scans to achieve a high S/N ratio.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz. Phase the spectrum manually and apply a rigorous baseline correction. Integrate the IS peak (6.3 ppm, 2H) and the analyte N-methyl peak (2.9 ppm, 3H) to calculate the mass fraction.

Analytical Workflow & Decision Matrix

To streamline laboratory operations, the following decision matrix illustrates the logical progression for selecting the appropriate analytical technique based on standard availability and impurity targets.

PurityWorkflow Start Synthesized Batch: Ethyl 2-(methylamino)-2-oxoacetate Decision1 Is a certified reference standard available? Start->Decision1 qNMR qNMR Analysis (SI-Traceable Absolute Purity) Internal Std: Maleic Acid Decision1->qNMR No Decision2 Target Impurity Profile? Decision1->Decision2 Yes / Routine QC Integration Orthogonal Data Integration Final Purity Certification qNMR->Integration HPLC HPLC-UV (210 nm) Non-volatile degradants & related substances Decision2->HPLC Non-Volatiles GC GC-FID Volatile impurities & residual solvents Decision2->GC Volatiles HPLC->Integration GC->Integration

Figure 1: Decision matrix and orthogonal analytical workflow for purity assessment.

References

  • Title: Quantitative NMR (qNMR) Source: BIPM (Bureau International des Poids et Mesures) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures Source: MDPI URL: [Link]

  • Title: Aspergillus Carbonarius ITEM5010 As A Model Organism For Advanced Biofuel Production (GC-FID Methodology) Source: WSU Research Exchange URL: [Link]

Sources

Validation

Comparative study of the efficiency of Ethyl 2-(methylamino)-2-oxoacetate with analogous reagents

Comparative Efficiency of Ethyl 2-(methylamino)-2-oxoacetate and Analogous Reagents in Organic Synthesis As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where symmetrical C4-building block...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficiency of Ethyl 2-(methylamino)-2-oxoacetate and Analogous Reagents in Organic Synthesis

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where symmetrical C4-building blocks, such as diethyl oxalate, yield complex mixtures of mono- and di-substituted products. To achieve high regioselectivity in amidation and cyclization reactions, the strategic selection of oxamate derivatives is critical.

This guide provides an objective, data-driven comparison of Ethyl 2-(methylamino)-2-oxoacetate (EMAA) —also known as ethyl N-methyloxamate—against its primary analogs: Diethyl oxalate (DEO), Ethyl oxamate (EO), and Ethyl 2-(dimethylamino)-2-oxoacetate (EDMA). By understanding the causality behind their reactivity, researchers can optimize the synthesis of complex heterocycles, pharmaceutical intermediates, and enzyme inhibitors[1][2].

Mechanistic Causality: The Role of the N-Methyl Group

The efficiency of an oxamate reagent is dictated by the electronic and steric environment of its amide/ester poles. The introduction of an N-methyl group in EMAA fundamentally alters its reaction trajectory compared to its analogs:

  • Diethyl Oxalate (DEO): As a highly electrophilic diester, DEO is prone to double nucleophilic attack. When reacted with primary amines, it rapidly forms a tetrahedral intermediate stabilized by intramolecular hydrogen bonding, typically driving the reaction to the symmetrical N,N'-disubstituted oxamide[3]. Controlling stoichiometry to achieve mono-substitution is notoriously difficult.

  • Ethyl Oxamate (EO): Featuring a primary amide (-NH2), EO acts as a bifunctional reagent. It can function as an electrophile at the ester carbon or as a nucleophile at the amide nitrogen[1]. This dual reactivity often leads to unwanted transamidation or dehydration side-reactions under harsh conditions.

  • Ethyl 2-(methylamino)-2-oxoacetate (EMAA): The N-methyl group in EMAA provides a precise balance. It sterically shields the amide nitrogen and reduces the number of hydrogen bond donors from two to one. This electronic deactivation ensures that the ester group remains the dominant electrophilic site, allowing for highly selective mono-substitution without the risk of over-alkylation. Furthermore, EMAA is a critical precursor for N-methylated heterocycles and specific competitive inhibitors for Lactate Dehydrogenase (LDH-C4)[2].

  • Ethyl 2-(dimethylamino)-2-oxoacetate (EDMA): The tertiary amide renders the nitrogen completely non-nucleophilic, restricting reactivity exclusively to the ester carbonyl, but eliminating the possibility of subsequent hydrogen-bond-driven cyclizations.

ReactivityLogic DEO Diethyl Oxalate (DEO) Diester Nucleophile Nucleophilic Attack (e.g., Anthranilic Acid Deriv.) DEO->Nucleophile High Risk: Double Substitution EO Ethyl Oxamate (EO) Primary Amide EO->Nucleophile Moderate Risk: Bifunctional Reactivity EMAA Ethyl N-methyloxamate (EMAA) Secondary Amide EMAA->Nucleophile Optimal: Selective Mono-substitution EDMA Ethyl N,N-dimethyloxamate Tertiary Amide EDMA->Nucleophile Limited: Ester-only Reactivity

Fig 1: Logical reactivity pathways of oxamate derivatives upon nucleophilic attack.

Quantitative Data & Efficiency Comparison

The following table summarizes the comparative efficiency of these reagents based on standard amidation and cyclization workflows.

Table 1: Reactivity and Efficiency Profile of Oxamate Analogues

ReagentElectrophilic SitesH-Bond DonorsAmidation Yield (1:1 Ratio)Cyclization EfficiencyPrimary Synthetic Application
Diethyl Oxalate (DEO) 2 (Ester, Ester)0< 40% (Mixture)High (Symmetrical)Symmetrical oxamides[3]
Ethyl Oxamate (EO) 2 (Ester, Amide)2~ 66%ModerateUnsubstituted quinazolines[1]
EMAA 1 (Dominant Ester)1> 85% High (Regioselective) N-methylated heterocycles, TRPM8 regulators[4]
EDMA 1 (Ester)0~ 90%Low (No N-H available)Strictly ester-targeted attacks

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Observable phase changes and precipitation events serve as intrinsic checkpoints to verify reaction progress.

Protocol A: Regioselective Synthesis of N-Methyl-3-amino-4-oxo-3,4-dihydroquinazoline Derivatives

Adapted from the reactivity principles of oxamates with anthranilic acid derivatives[1].

Rationale: EMAA is utilized to selectively react with the hydrazide moiety of anthranilohydrazide. The steric bulk of the N-methyl group prevents the secondary amide from participating in unwanted transamidation, forcing the cyclization to yield the desired N-methyl carboxamide derivative.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of anthranilohydrazide in 20 mL of glacial acetic acid. Validation Checkpoint: The solution should become completely homogeneous and clear.

  • Reagent Addition: Add 11 mmol (1.1 equivalents) of Ethyl 2-(methylamino)-2-oxoacetate (EMAA) dropwise at room temperature under continuous magnetic stirring.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120°C for 3 hours. Validation Checkpoint: The reaction mixture will transition from clear to a deep yellow hue, indicating the formation of the cyclized intermediate.

  • Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 50 mL of ice-cold distilled water. Validation Checkpoint: A solid precipitate will immediately crash out of the solution.

  • Purification: Filter the crude solid under vacuum, wash with cold ethanol (2 x 10 mL), and recrystallize from boiling ethanol. Yields typically exceed 85%.

Protocol B: Mitsunobu Substitution for N-Methyl Allylic Amines

Adapted from transition-metal-free approaches utilizing N-Boc protected oxamates[5].

Rationale: While primary allylic amines are difficult to synthesize without multi-step metal catalysis, N-Boc protected EMAA acts as a highly effective nitrogen nucleophile under Mitsunobu conditions, retaining stereospecificity[5].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the allylic alcohol, 1.2 eq of triphenylphosphine (PPh3), and 1.2 eq of N-Boc EMAA in anhydrous THF at 0°C under an argon atmosphere.

  • Coupling: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

  • Propagation: Stir the mixture at room temperature for 12 hours. Validation Checkpoint: TLC monitoring (Hexane/EtOAc 8:2) will show the complete disappearance of the allylic alcohol spot.

  • Deprotection: Treat the crude mixture with 4M HCl in dioxane to cleave the Boc group, yielding the N-methyl allylic amine as a stable hydrochloride salt, bypassing the need for complex chromatography[5].

ProtocolWorkflow Step1 Step 1: Preparation Dissolve Anthranilohydrazide in Glacial Acetic Acid Step2 Step 2: Reagent Addition Add 1.1 eq EMAA dropwise Step1->Step2 Step3 Step 3: Thermal Activation Reflux at 120°C for 3 hours Step2->Step3 Step4 Step 4: Isolation Quench in Ice Water & Filter Step3->Step4 Step5 Step 5: Purification Recrystallize from Ethanol Step4->Step5

Fig 2: Experimental workflow for the regioselective synthesis of quinazoline derivatives using EMAA.

Conclusion

The comparative efficiency of Ethyl 2-(methylamino)-2-oxoacetate lies in its perfectly balanced reactivity profile. Unlike diethyl oxalate, which suffers from over-alkylation, or ethyl oxamate, which presents competing nucleophilic sites, EMAA provides a streamlined, regioselective pathway for synthesizing N-methylated amides and heterocycles. By integrating EMAA into your synthetic workflows, you can significantly improve atom economy, reduce purification bottlenecks, and access complex pharmaceutical building blocks with high fidelity.

References

  • Shemchuk, L. A., Chernykh, V. P., Arzumanov, P. S., & Krys'kiv, O. S. (2007). Reactions of Ethyl Oxamate and Dialkyl Oxalates with Anthranilic Acid Derivatives. Russian Journal of Organic Chemistry. URL:[Link]

  • van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. Journal of Organic Chemistry. URL:[Link]

  • Taylor & Francis. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Comparative

Validation and reproducibility of synthetic protocols for Ethyl 2-(methylamino)-2-oxoacetate

Title: Validation and Reproducibility of Synthetic Protocols for Ethyl 2-(methylamino)-2-oxoacetate Executive Summary For drug development professionals and synthetic chemists, the reliable procurement or synthesis of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation and Reproducibility of Synthetic Protocols for Ethyl 2-(methylamino)-2-oxoacetate

Executive Summary For drug development professionals and synthetic chemists, the reliable procurement or synthesis of bifunctional building blocks is non-negotiable., also known as ethyl N-methyloxamate, is a highly versatile intermediate featuring both an electrophilic ester and a reactive amide moiety[1]. It is frequently utilized in the synthesis of complex heterocycles, antibacterial agents, and active pharmaceutical ingredients (APIs)[2].

This guide objectively compares the two predominant synthetic protocols for producing this compound: the Aminolysis of Diethyl Oxalate (Route A) and the Acylation of Methylamine via Ethyl Oxalyl Chloride (Route B). By analyzing experimental causality, yield, and impurity profiles, we provide a self-validating framework for reproducible scale-up.

Mechanistic Pathways and Protocol Selection

The synthesis of ethyl 2-(methylamino)-2-oxoacetate requires the precise mono-functionalization of an oxalyl derivative. The choice of starting material dictates the thermodynamic and kinetic controls required.

  • Route A (Aminolysis): Utilizes diethyl oxalate. Because the starting material is a symmetrical diester, the primary challenge is desymmetrization. The reaction relies entirely on kinetic control; the first amidation must be significantly faster than the second to prevent the formation of the symmetrical byproduct, N,N'-dimethyloxamide.

  • Route B (Acylation): Utilizes ethyl oxalyl chloride. This route exploits the inherent reactivity difference between an acyl chloride and an ester. The acyl chloride is exponentially more electrophilic, guaranteeing strict mono-substitution without the risk of over-amidation.

SynthesisPathways DO Diethyl Oxalate EMAA Ethyl 2-(methylamino)-2-oxoacetate (Target) DO->EMAA Route A: CH₃NH₂ (1.0 eq) 0°C, EtOH BP N,N'-Dimethyloxamide (Byproduct) DO->BP Excess CH₃NH₂ >20°C EOC Ethyl Oxalyl Chloride EOC->EMAA Route B: CH₃NH₂ (1.0 eq) Et₃N, DCM, -10°C

Figure 1: Synthetic pathways for Ethyl 2-(methylamino)-2-oxoacetate (Route A vs. Route B).

Experimental Methodologies

To ensure scientific integrity, the following step-by-step methodologies detail not just the actions, but the causality behind each experimental choice.

Protocol A: Controlled Aminolysis of Diethyl Oxalate

  • Preparation: Dissolve diethyl oxalate (1.0 equiv) in anhydrous ethanol (2.0 M concentration) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to strictly 0°C using an ice-water bath.

    • Causality: Lowering the temperature reduces the kinetic energy of the system. This maximizes the activation energy differential between the first and second amidation events, effectively suppressing the formation of N,N'-dimethyloxamide.

  • Addition: Add a solution of methylamine (33% w/w in absolute ethanol, 1.0 equiv) dropwise over 2 hours via an addition funnel.

    • Causality: Dropwise addition ensures the local concentration of methylamine remains extremely low. This forces the amine to react with the abundant, highly concentrated unreacted diester rather than the newly formed mono-amide.

  • Isolation: Stir for 1 hour at 0°C, then allow warming to room temperature. Concentrate under reduced pressure and purify via vacuum distillation ()[2].

Protocol B: Acylation via Ethyl Oxalyl Chloride

  • Preparation: Suspend methylamine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.2 equiv).

    • Causality: TEA serves a dual purpose. First, it deprotonates the hydrochloride salt to liberate the nucleophilic free methylamine. Second, the excess TEA acts as an acid scavenger for the HCl byproduct generated during acylation, preventing the protonation of unreacted methylamine which would prematurely stall the reaction.

  • Thermal Control: Cool the mixture to -10°C using a dry ice/ethylene glycol bath.

  • Addition: Add ethyl oxalyl chloride (1.0 equiv) dropwise over 1 hour.

    • Causality: Acyl chloride amidation is highly exothermic. Strict thermal control prevents localized boiling of the DCM solvent and protects the sensitive ester moiety from degradation.

  • Isolation: Quench with cold water. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Comparative Performance Data

Table 1 summarizes the empirical performance of both protocols. While Route B offers superior yield and purity, Route A is often preferred for large-scale manufacturing due to its greener solvent profile (ethanol vs. DCM) and avoidance of corrosive acyl chlorides.

Performance MetricRoute A (Aminolysis)Route B (Acylation)
Overall Yield 82 - 86%94 - 96%
Purity (HPLC-UV) > 97%> 99%
Primary Impurity N,N'-dimethyloxamideHydrolyzed oxamic acid
Environmental Factor (E-factor) Low (Ethanol solvent, no salts)High (DCM solvent, TEA-HCl salts)
Scalability Excellent (Mild exotherm)Moderate (Requires intense cooling)

Self-Validating Analytical Controls

A robust protocol must function as a self-validating system. To confirm the reproducibility and success of the synthesis, the following in-process and post-process analytical controls must be met.

  • In-Process Control (TLC): Using a mobile phase of Hexanes/Ethyl Acetate (7:3), monitor the disappearance of diethyl oxalate (Route A) or ethyl oxalyl chloride (Route B). The product will appear as a distinct, UV-active spot with a significantly lower Rf value than the starting materials due to increased polarity from the newly formed amide bond.

  • Post-Process Validation (¹H NMR in CDCl₃):

    • δ 1.35 ppm (triplet, 3H, -CH₂CH₃): Confirms the presence of the ester methyl group.

    • δ 2.95 ppm (doublet, 3H, N-CH₃): Critical Diagnostic Peak. The doublet splitting pattern proves the N-methyl group is coupled to an adjacent proton, validating the formation of the secondary amide.

    • δ 4.35 ppm (quartet, 2H, -CH₂CH₃): Confirms the intact ester methylene group.

    • δ 7.20 ppm (broad singlet, 1H, -NH): Confirms the amide proton.

    • Causality of Validation: The simultaneous presence of the ethyl ester signals (triplet/quartet) and the methylamide signals (doublet/broad singlet) provides absolute structural confirmation of mono-substitution. The absence of a singlet at ~2.9 ppm ensures no tertiary amide or over-reacted byproducts are present.

References

  • National Institutes of Health (NIH). "ETHYL 2-(METHYLAMINO)-2-OXOACETATE". Global Substance Registration System (GSRS). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(methylamino)-2-oxoacetate: Comprehensive Safety, Handling, and Disposal Protocol

Ethyl 2-(methylamino)-2-oxoacetate (CAS: 18522-95-7), also known as ethyl (methylcarbamoyl)formate, is a specialized organic compound featuring both an ester and an amide moiety ()[1]. Widely utilized as an intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-(methylamino)-2-oxoacetate (CAS: 18522-95-7), also known as ethyl (methylcarbamoyl)formate, is a specialized organic compound featuring both an ester and an amide moiety ()[1]. Widely utilized as an intermediate in pharmaceutical synthesis and organic research, this colorless liquid requires stringent operational oversight due to its specific reactivity profile ().

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill response, and disposal of this compound.

Mechanistic Toxicology & Reactivity Profile

To manage chemical waste effectively, one must understand the compound's intrinsic reactivity. Ethyl 2-(methylamino)-2-oxoacetate is relatively stable at a neutral pH but becomes highly reactive under extreme acidic or alkaline conditions.

The Causality of Hydrolysis: Why do we strictly avoid aqueous drain disposal for this chemical? When exposed to water and strong acids or bases, the ester and amide bonds undergo sequential hydrolysis. The primary hydrolysis yields N-methyloxamic acid and ethanol. Prolonged exposure drives secondary hydrolysis, generating methylamine (a highly flammable and toxic gas) and oxalic acid (a corrosive chelator).

Operational Implication: All waste containers must be kept free of strong aqueous acids or bases to prevent the exothermic generation of toxic gases in sealed environments, which could lead to container rupture ()[2].

DegradationPathway EMAA Ethyl 2-(methylamino)- 2-oxoacetate (Stable at pH 7) Hydrolysis1 Primary Hydrolysis (H2O + H+/OH-) EMAA->Hydrolysis1 Intermediate N-Methyloxamic Acid + Ethanol Hydrolysis1->Intermediate Hydrolysis2 Secondary Hydrolysis (Prolonged Exposure) Intermediate->Hydrolysis2 Products Methylamine (Gas) + Oxalic Acid Hydrolysis2->Products Toxic/Flammable Byproducts

Figure 1: Hydrolysis degradation pathway of Ethyl 2-(methylamino)-2-oxoacetate under extreme pH.

Quantitative Physicochemical & Safety Data

Below is a summary of the critical physicochemical properties that dictate our handling and disposal strategies ()[1], ().

PropertyValue / DescriptionOperational Significance
CAS Number 18522-95-7Unique identifier required for hazardous waste manifesting.
Molecular Formula C5H9NO3Contains Nitrogen; dictates the need for NOx scrubbing during incineration.
Molecular Weight 131.13 g/mol Used for precise stoichiometric neutralization calculations.
Physical State Colorless LiquidProne to splashing; requires liquid-impermeable PPE.
Boiling Point 200 °CLow volatility at room temp, but vaporizes rapidly if heated.
Melting Point -10 °CRemains a liquid under standard laboratory conditions.
Solubility Soluble in organic solventsDictates the use of non-halogenated organic waste streams.

Operational Handling & Spill Response Workflow

In the event of a spill, rapid containment is necessary to prevent environmental contamination and personnel exposure. Do not use reactive chemical neutralizers.

  • Step 1: Evacuation and PPE Donning

    • Action: Evacuate the immediate area. Don chemical-resistant gloves (Nitrile, >0.4mm thickness), splash goggles, and a lab coat.

    • Causality: The compound is a known skin and eye irritant. Thick nitrile prevents transdermal absorption of the ester.

  • Step 2: Inert Containment

    • Action: Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand.

    • Causality: We use inert absorbents rather than basic/acidic spill kits to prevent the catalytic hydrolysis of the compound into methylamine gas.

  • Step 3: Mechanical Collection

    • Action: Sweep the absorbed mixture using a non-sparking polyethylene brush and pan. Transfer to a wide-mouth, sealable high-density polyethylene (HDPE) solid waste container.

    • Validation Step: Visually inspect the spill zone from multiple angles under bright light. If residual liquid sheen remains, re-apply vermiculite until the surface is completely dry and matte.

  • Step 4: Surface Decontamination

    • Action: Wash the spill surface with a mild, pH-neutral detergent and water. Collect the wash water using absorbent pads and place them in the solid waste container.

    • Validation Step: Test the surface pH with an indicator strip to ensure it remains between 6.5 and 7.5, confirming no reactive residues remain.

Waste Segregation & Disposal Protocols

Proper waste segregation prevents dangerous intra-container reactions and ensures compliance with EPA guidelines for organic solvent waste ()[3].

WasteWorkflow Start Waste Generation: Ethyl 2-(methylamino)-2-oxoacetate Decision Physical State of Waste? Start->Decision Liquid Liquid Solutions (Organic Solvents) Decision->Liquid Solid Solid Waste (Contaminated PPE/Absorbents) Decision->Solid Aqueous Aqueous Mixtures (Strictly Avoid) Decision->Aqueous LiquidSeg Non-Halogenated Organic Waste Container Liquid->LiquidSeg Verify compatibility SolidSeg Double-Bagged Chemical Solid Waste Solid->SolidSeg AqueousSeg Neutralize pH (6-8) Route to Aqueous Waste Aqueous->AqueousSeg Prevent hydrolysis Incineration High-Temperature Incineration (with NOx Scrubbers) LiquidSeg->Incineration SolidSeg->Incineration AqueousSeg->Incineration Specialized treatment

Figure 2: Step-by-step waste segregation and disposal workflow for EMAA.

Protocol A: Liquid Waste (Organic Solvents)

Ethyl 2-(methylamino)-2-oxoacetate waste is typically generated as a solution in organic solvents (e.g., methanol, ethyl acetate, or DMSO).

  • Step 1: Compatibility Verification: Ensure the target waste container contains only compatible, non-halogenated organic solvents. Do not mix with inorganic acids (e.g., nitric acid, sulfuric acid) or oxidizers ()[4].

  • Step 2: Transfer: Use a dedicated, grounded funnel to transfer the liquid into a designated "Non-Halogenated Organic Waste" HDPE carboy.

  • Step 3: Self-Validation: Check the liquid level against the container's volume markings. Ensure the container is no more than 80% full to allow for vapor expansion. Cap tightly immediately after transfer.

  • Step 4: Labeling: Attach a hazardous waste tag detailing the exact percentage of Ethyl 2-(methylamino)-2-oxoacetate and all carrier solvents.

Protocol B: Solid Waste (Contaminated Consumables)
  • Step 1: Segregation: Place all contaminated PPE, pipette tips, and spill cleanup materials into a transparent, 6-mil polyethylene bag.

  • Step 2: Secondary Containment: Seal the bag and place it inside a rigid, clearly labeled "Chemically Contaminated Solid Waste" drum.

  • Step 3: Self-Validation: Press gently on the exterior of the sealed bag before placing it in the drum to ensure no sharp objects (e.g., glass pipettes, needles) are present that could puncture the primary containment.

Environmental Impact & Incineration Chemistry

Under EPA regulations, the transportation and treatment of hazardous organic waste must be managed by permitted facilities ()[3]. The mandated disposal method for Ethyl 2-(methylamino)-2-oxoacetate is high-temperature incineration .

  • The Chemistry of Incineration: Because the molecular formula (C5H9NO3) contains nitrogen, standard combustion will generate nitrogen oxides (NOx), which are potent greenhouse gases and smog precursors.

  • Regulatory Requirement: The waste must be routed to a commercial incinerator equipped with an afterburner and alkaline scrubbers. The afterburner ensures complete thermal destruction of the methylamino and ethyl ester groups into CO₂ and H₂O, while the scrubbers neutralize the NOx emissions, preventing environmental release ()[5].

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".[Link]

  • Environmental Protection Agency (EPA). "MARLAP Manual Volume II: Chapter 17, Waste Management in a Radioanalytical Laboratory". [Link]

  • Environmental Protection Agency (EPA) Ireland. "Attachment B - Hazardous Waste Disposal Guidelines". [Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents".[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.